2-hydroxy-N-(pyridin-3-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-6-2-1-5-10(11)12(16)14-9-4-3-7-13-8-9/h1-8,15H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDPBVFYISXDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342060 | |
| Record name | 2-hydroxy-N-(pyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118623-71-5 | |
| Record name | 2-hydroxy-N-(pyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Biological Potential of 2-hydroxy-N-(pyridin-3-yl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential biological activities of the compound 2-hydroxy-N-(pyridin-3-yl)benzamide. While direct experimental data for this specific molecule is limited in publicly available literature, its structural similarity to well-characterized compounds, such as salicylamides and other benzamide derivatives, allows for informed postulation of its pharmacological profile. This document summarizes the known activities of closely related analogs, details relevant experimental protocols, and proposes potential signaling pathways for future investigation. The information is presented to facilitate further research and drug discovery efforts centered on this promising chemical scaffold.
Introduction
This compound belongs to the salicylamide class of compounds, which are known for a wide range of biological activities. The core structure, featuring a salicylic acid moiety linked to a pyridine ring via an amide bond, is a privileged scaffold in medicinal chemistry. Salicylamides, most notably niclosamide, have demonstrated potent activity as anticancer, antiviral, and anti-inflammatory agents. Furthermore, the broader family of benzamide derivatives has been explored for its potential in treating neurological disorders and infectious diseases. This guide consolidates the available information on structurally analogous compounds to provide a comprehensive starting point for the biological evaluation of this compound.
Potential Biological Activities and Quantitative Data
Based on the activities of structurally related compounds, this compound is hypothesized to possess anti-inflammatory, anticancer (via STAT3 inhibition), and MAO-B inhibitory activities. The following tables summarize quantitative data from key analogs.
Table 1: Anti-inflammatory Activity of a Structural Analog
| Compound | Assay | IC50 (mM) | Reference Compound | IC50 (mM) |
| 2-hydroxy-N-(pyridin-2-yl)benzamide | Protein Denaturation Inhibition | 0.121 - 0.145 | Piroxicam | 0.0073 |
Data from a study on salicylamide analogs suggests that the pyridin-2-yl isomer of the target compound exhibits anti-inflammatory properties[1][2].
Table 2: Potential Anticancer Activity (STAT3 Inhibition) based on Niclosamide
| Compound | Cell Line | Assay | IC50 (µM) |
| Niclosamide | DU145 (Prostate Cancer) | STAT3 Phosphorylation Inhibition | ~1.0 |
| Niclosamide | MDA-MB-231 (Breast Cancer) | Cell Viability | 2.14 |
| Niclosamide | HT29 (Colorectal Carcinoma) | Cell Viability | 1.82 |
Niclosamide, which shares the 2-hydroxybenzamide core, is a known inhibitor of the STAT3 signaling pathway, suggesting a potential similar mechanism for this compound[3][4][5].
Table 3: Potential MAO-B Inhibitory Activity of Benzamide Derivatives
| Compound | Assay | IC50 (nM) | Selectivity Index (SI) |
| Compound 8g (a benzamide-hydroxypyridinone hybrid) | MAO-B Inhibition | 68.4 | 213 |
Novel benzamide derivatives have been shown to be potent and selective MAO-B inhibitors, indicating a possible therapeutic application in neurodegenerative diseases[6].
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound.
In-Vitro Anti-inflammatory Activity: Protein Denaturation Inhibition Assay
This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.
Materials:
-
Hen's egg albumin or Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compound (this compound)
-
Reference standard (e.g., Piroxicam, Aspirin, or Diclofenac sodium)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture: A typical 5 mL reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.
-
Control Preparation: A control solution is prepared with 2 mL of distilled water instead of the test compound solution.
-
Incubation: The mixtures are incubated at 37°C for 15-20 minutes.
-
Heating: The mixtures are then heated at 70°C in a water bath for 5 minutes to induce protein denaturation.
-
Cooling and Measurement: After cooling to room temperature, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
This protocol is adapted from methodologies described for the in-vitro anti-inflammatory screening of various compounds[3][4][7][8].
STAT3 Inhibition Assay: Western Blot for Phospho-STAT3
This protocol determines the effect of the test compound on the phosphorylation of STAT3, a key step in its activation.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., DU145, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of the test compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.
This is a standard protocol for assessing STAT3 phosphorylation levels[3][4][9].
MAO-B Inhibition Assay (Fluorometric)
This assay measures the inhibition of monoamine oxidase B (MAO-B) activity.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Fluorogenic probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Test compound
-
Reference inhibitor (e.g., selegiline)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, HRP, Amplex® Red, and the test compound at various concentrations.
-
Enzyme Addition: Add the MAO-B enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes).
-
Substrate Addition: Add the MAO-B substrate to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission) in kinetic mode for a set period (e.g., 30 minutes).
-
Data Analysis: The rate of fluorescence increase is proportional to MAO-B activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
This fluorometric assay is a common method for screening MAO-B inhibitors[10][11].
Signaling Pathways and Visualizations
Given the structural similarity of this compound to niclosamide, a known STAT3 inhibitor, it is plausible that it may also modulate the STAT3 signaling pathway.
Proposed STAT3 Signaling Pathway Inhibition
The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. The pathway is typically activated by cytokines and growth factors, leading to the phosphorylation of STAT3, its dimerization, nuclear translocation, and subsequent transcription of target genes. Inhibition of this pathway can lead to apoptosis and reduced tumor growth.
Caption: Proposed inhibition of the STAT3 signaling pathway.
Experimental Workflow for In-Vitro Anti-inflammatory Assay
The following diagram illustrates the workflow for the protein denaturation inhibition assay.
Caption: Workflow for the protein denaturation inhibition assay.
Conclusion and Future Directions
This compound is a compound of significant interest due to the diverse biological activities exhibited by its structural analogs. The data presented in this guide strongly suggests that it warrants investigation as a potential anti-inflammatory, anticancer, and MAO-B inhibitory agent. The provided experimental protocols offer a clear path for the in-vitro evaluation of these activities. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive screening using the assays detailed herein to obtain direct quantitative data. Positive hits would then justify further studies, including in-vivo models and mechanism of action elucidation, to fully characterize its therapeutic potential.
References
- 1. jppipa.unram.ac.id [jppipa.unram.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. innpharmacotherapy.com [innpharmacotherapy.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Anti-inflammatory activities of some newly synthesized pyridinyl- and indazolyl benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. plantarchives.org [plantarchives.org]
- 9. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spectroscopic Profile of 2-hydroxy-N-(pyridin-3-yl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 2-hydroxy-N-(pyridin-3-yl)benzamide, a molecule of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.80 | s | 1H | OH |
| 10.61 | s | 1H | NH |
| 8.95 | d, J = 2.4 Hz | 1H | H-2' |
| 8.32 | dd, J = 4.7, 1.4 Hz | 1H | H-6' |
| 8.17 | ddd, J = 8.4, 2.7, 1.4 Hz | 1H | H-4' |
| 7.96 | dd, J = 8.1, 1.6 Hz | 1H | H-6 |
| 7.47 | ddd, J = 8.6, 7.2, 1.6 Hz | 1H | H-4 |
| 7.41 | dd, J = 8.4, 4.7 Hz | 1H | H-5' |
| 7.03 | dd, J = 8.4, 1.1 Hz | 1H | H-3 |
| 6.97 | td, J = 7.5, 1.1 Hz | 1H | H-5 |
¹³C NMR (101 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| 165.7 | C=O |
| 159.9 | C-2 |
| 145.0 | C-2' |
| 142.2 | C-6' |
| 135.0 | C-4' |
| 134.4 | C-4 |
| 129.5 | C-6 |
| 127.1 | C-3' |
| 123.6 | C-5' |
| 119.3 | C-5 |
| 117.7 | C-1 |
| 117.5 | C-3 |
Data sourced from the PhD thesis of M. Dolores Santana Londoño, University of Granada.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| 3329 | N-H stretching |
| 3065 | O-H stretching |
| 1637 | C=O stretching (Amide I) |
| 1591 | Aromatic C=C stretching |
| 1535 | N-H bending (Amide II) |
| 1485 | Aromatic C=C stretching |
| 1452 | Aromatic C=C stretching |
| 1240 | C-O stretching (phenolic) |
Data sourced from the PhD thesis of M. Dolores Santana Londoño, University of Granada.
Mass Spectrometry (MS)
A specific experimental mass spectrum for this compound has not been located in the reviewed literature. However, for a compound of this nature, Electron Ionization (EI) would be a common method for analysis. The expected molecular ion peak [M]⁺ would be observed at m/z 214.1.
Experimental Protocols
The following sections detail the generalized methodologies for the spectroscopic techniques cited.
NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. Alternatively, the potassium bromide (KBr) pellet method can be used, where a small amount of the sample is ground with KBr and pressed into a thin pellet.
Mass Spectrometry
For mass spectrometry analysis using Electron Ionization (EI), the solid sample would be introduced into the mass spectrometer via a direct insertion probe. The sample is then vaporized by heating, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis.
Caption: General workflow for spectroscopic analysis.
The logical relationship for identifying the key structural features of this compound from its spectroscopic data is outlined below.
Caption: Logical flow for structure elucidation.
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-hydroxy-N-(pyridin-3-yl)benzamide
Introduction
2-hydroxy-N-(pyridin-3-yl)benzamide is a small molecule belonging to the benzamide class of compounds. This chemical scaffold is of significant interest in drug discovery due to its ability to act as a zinc-binding group, a key feature for interacting with the active site of metalloenzymes. Extensive research into benzamide derivatives has revealed their potent inhibitory activity against Class I Histone Deacetylases (HDACs), which are critical regulators of gene expression and are implicated in the pathogenesis of numerous diseases, particularly cancer. This technical guide synthesizes the available data to elucidate the primary therapeutic targets of this compound, detailing its mechanism of action, quantitative inhibitory data of close analogs, relevant experimental protocols, and the signaling pathways it modulates.
Primary Therapeutic Target: Class I Histone Deacetylases (HDACs)
The principal therapeutic targets for compounds with a 2-hydroxy-N-arylbenzamide structure are the Class I Histone Deacetylases: HDAC1, HDAC2, and HDAC3.[1][2] These enzymes are zinc-dependent hydrolases that remove acetyl groups from the ε-amino groups of lysine residues on histone tails and other non-histone proteins.[2] This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in the repression of gene expression.[3] In various cancers, HDACs are often overexpressed or dysregulated, leading to the silencing of tumor suppressor genes.[4][5]
The 2-hydroxybenzamide moiety functions as an effective zinc-binding group, chelating the Zn²⁺ ion at the base of the enzyme's catalytic pocket, which is essential for its inhibitory action.[6][7] A study exploring substituted benzamides revealed that while a 2-methylthiobenzamide derivative was highly selective for HDAC3, the subtle change to a 2-hydroxy benzamide analog retained potent HDAC3 inhibition while losing selectivity over HDAC1 and HDAC2.[1] This indicates that the this compound scaffold is a potent inhibitor of HDACs 1, 2, and 3.
Quantitative Data: In Vitro HDAC Inhibition
While specific inhibitory data for this compound is not publicly available, the following table presents the half-maximal inhibitory concentrations (IC₅₀) for a very close structural analog, a 2-hydroxy benzamide derivative (Compound 20 from Inks et al., 2020), against recombinant human Class I HDACs.[1] For context, data for other well-known benzamide-based HDAC inhibitors are also included.
| Compound | Target | IC₅₀ (nM) | Reference |
| 2-hydroxy benzamide analog | HDAC1 | 130 | Inks et al., 2020[1] |
| HDAC2 | 120 | Inks et al., 2020[1] | |
| HDAC3 | 69 | Inks et al., 2020[1] | |
| Entinostat (MS-275) | HDAC1 | 130 - 441 | Beckers et al., 2007[8] |
| HDAC3 | 204 - 1690 | Beckers et al., 2007[8] | |
| Tacedinaline (CI-994) | HDAC1 | 810 | Beckers et al., 2007[8] |
| HDAC3 | 980 | Beckers et al., 2007[8] | |
| Mocetinostat (MGCD0103) | HDAC1 | 170 | Beckers et al., 2007[8] |
| HDAC3 | 1100 | Beckers et al., 2007[8] |
Core Signaling Pathway: HDAC Inhibition and Transcriptional Regulation
Inhibition of HDAC1, HDAC2, and HDAC3 by this compound prevents the removal of acetyl groups from histones. This leads to a state of histone hyperacetylation, which relaxes the chromatin structure ("euchromatin"). This "open" chromatin state allows for the transcription of previously silenced genes, including critical tumor suppressors like CDKN1A (encoding p21) and TP53 (encoding p53).[3] The upregulation of these proteins triggers downstream anti-cancer effects, primarily cell cycle arrest and apoptosis.[5][9]
Experimental Protocols: HDAC Inhibition Assay
The inhibitory potential of compounds like this compound against specific HDAC isoforms is typically determined using a fluorometric, two-step enzymatic assay.[10][11]
Principle
The assay measures the activity of a recombinant HDAC enzyme on a synthetic, acetylated peptide substrate. When the substrate is deacetylated by HDAC, it becomes susceptible to cleavage by a developer enzyme (e.g., trypsin). This cleavage separates a fluorophore from a quencher molecule, resulting in a quantifiable increase in fluorescence that is proportional to HDAC activity. An inhibitor will reduce the rate of deacetylation, leading to a lower fluorescence signal.[11]
Materials
-
Enzyme: Recombinant human HDAC1, HDAC2, or HDAC3.
-
Buffer: Tris or HEPES-based assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Substrate: Fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).
-
Cofactor: NAD⁺ (for sirtuin assays, not required for classical HDACs).
-
Developer: Lysine developer, typically containing trypsin.
-
Inhibitor: Test compound (this compound) dissolved in DMSO.
-
Control Inhibitor: A known HDAC inhibitor (e.g., Trichostatin A).
-
Hardware: 96-well black microplate, fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm).
Methodology
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and control inhibitor in assay buffer. The final DMSO concentration in the well should be kept low (<1%).
-
Dilute the recombinant HDAC enzyme to the desired working concentration in cold assay buffer immediately before use.
-
-
Reaction Setup (in a 96-well plate):
-
Inhibitor Wells: Add diluted test compound and diluted HDAC enzyme to triplicate wells.
-
100% Activity Wells: Add solvent (DMSO) and diluted HDAC enzyme.
-
Background Wells: Add solvent and assay buffer (no enzyme).
-
-
Enzymatic Reaction:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development Step:
-
Stop the enzymatic reaction by adding the lysine developer solution to all wells.
-
Incubate at room temperature for 15 minutes to allow for cleavage of the deacetylated substrate and development of the fluorescent signal.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence using a plate reader at the specified wavelengths.
-
Subtract the average background fluorescence from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Diagram
This compound is a potent inhibitor of Class I Histone Deacetylases (HDAC1, HDAC2, and HDAC3). Its mechanism of action involves chelating the active site zinc ion, which prevents the deacetylation of histones and leads to the transcriptional re-activation of tumor suppressor genes. This activity culminates in significant anti-cancer effects, including cell cycle arrest and apoptosis. The quantitative potency of this compound class, with IC₅₀ values in the nanomolar range for close analogs, underscores its therapeutic potential. The well-established fluorometric assays provide a robust and high-throughput method for further evaluation and optimization of this and related benzamide inhibitors in a drug development setting.
References
- 1. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioscience.co.uk [bioscience.co.uk]
In Vitro Screening of 2-hydroxy-N-(pyridin-3-yl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro screening methodologies for 2-hydroxy-N-(pyridin-3-yl)benzamide and its analogs. Based on its structural features, particularly the o-hydroxy benzamide moiety, this class of compounds is a potential inhibitor of histone deacetylases (HDACs), a family of enzymes crucial in epigenetic regulation. Dysregulation of HDACs is implicated in various diseases, most notably cancer, making them a prime target for therapeutic intervention. This document outlines detailed experimental protocols for primary screening assays to determine HDAC inhibitory activity and secondary assays to assess cellular effects such as cytotoxicity and target engagement. All quantitative data from analogous compounds are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction: The Rationale for Screening this compound as an HDAC Inhibitor
The compound this compound belongs to a class of molecules that have garnered significant interest in medicinal chemistry. The core structure, a nicotinamide derivative, is a known scaffold for designing HDAC inhibitors. The o-hydroxy benzamide group, in particular, can act as a zinc-binding group (ZBG), which is a critical pharmacophoric feature for interacting with the zinc ion in the active site of HDAC enzymes.[1][2]
HDACs catalyze the removal of acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed or aberrantly active, contributing to the silencing of tumor suppressor genes.[3] By inhibiting HDACs, compounds like this compound can potentially restore the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]
This guide details a strategic in vitro screening cascade to evaluate the potential of this compound as an HDAC inhibitor.
Primary In Vitro Screening: HDAC Enzyme Inhibition Assays
The initial step in the screening process is to determine the direct inhibitory effect of the compound on HDAC enzyme activity. Fluorescence-based deacetylation assays are commonly employed for their high-throughput capabilities and sensitivity.[4][5]
Principle of the Fluorogenic HDAC Activity Assay
These assays utilize a synthetic substrate, such as Boc-Lys(Ac)-AMC (7-amino-4-methylcoumarin), which is not fluorescent until enzymatically processed.[5] In the presence of an active HDAC enzyme, the acetyl group is removed from the lysine residue. Subsequently, a developing enzyme, typically trypsin, cleaves the deacetylated substrate, releasing the highly fluorescent AMC molecule. The fluorescence intensity is directly proportional to the HDAC activity. An inhibitor will reduce the rate of deacetylation, resulting in a lower fluorescence signal.
Experimental Protocol: Fluorogenic HDAC1 and HDAC6 Inhibition Assay
This protocol is adapted from established methods for screening HDAC inhibitors.[4]
Materials:
-
Recombinant human HDAC1 and HDAC6 enzymes
-
Boc-Lys(Ac)-AMC substrate
-
Trichostatin A (TSA) or SAHA (positive control inhibitor)
-
Trypsin
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Stop Solution: Assay buffer containing a final concentration of 10 µM TSA and 0.2 mg/mL trypsin
-
This compound (test compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 5 µL of the diluted test compound or control (assay buffer with DMSO for no inhibition, TSA/SAHA for positive control).
-
Add 10 µL of diluted HDAC1 or HDAC6 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the Boc-Lys(Ac)-AMC substrate.
-
Incubate the reaction at 37°C for 60 minutes.
-
Terminate the reaction by adding 25 µL of the stop solution.
-
Incubate at 37°C for a further 15 minutes to allow for the cleavage of the deacetylated substrate by trypsin.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Data Presentation: HDAC Inhibitory Activity
The inhibitory activity of novel benzamide derivatives against pan-HDACs and specific isoforms like HDAC3 has been reported.[1] The following table summarizes representative data for analogous compounds to provide a benchmark for evaluating this compound.
| Compound Reference | Target | IC50 (µM) |
| Compound 6b[1] | Pan-HDAC | 4.648 |
| Compound 6n[1] | Pan-HDAC | 5.481 |
| BG45 (Reference)[1] | Pan-HDAC | 5.506 |
| Compound 6b[1] | HDAC3 | 0.694 |
Secondary In Vitro Screening: Cellular Assays
Following the confirmation of direct enzyme inhibition, the next crucial step is to assess the compound's activity in a cellular context. This includes evaluating its anti-proliferative effects and its ability to induce histone hyperacetylation.
Anti-proliferative Activity (Cytotoxicity Assay)
The anti-proliferative activity of the test compound is typically evaluated against a panel of cancer cell lines. The MTT or CellTiter-Blue assays are commonly used colorimetric or fluorometric methods to assess cell viability.[3]
Experimental Protocol: CellTiter-Blue® Cell Viability Assay
Materials:
-
Human cancer cell lines (e.g., B16F10 melanoma, MCF-7 breast cancer, A549 lung cancer)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin or a known cytotoxic agent (positive control)
-
CellTiter-Blue® Reagent
-
96-well clear-bottom black microplates
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and cells treated with a positive control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of CellTiter-Blue® Reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Record the fluorescence.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Data Presentation: Anti-proliferative Activity
The following table presents representative IC50 values for analogous nicotinamide derivatives against various cancer cell lines.
| Compound Reference | B16F10 (µM) | MCF-7 (µM) | A549 (µM) |
| Compound 6b[1] | 4.66 | >50 | >50 |
| Compound 6c[1] | 10.15 | 11.24 | 12.55 |
| Compound 6h[1] | 14.21 | 15.32 | 16.87 |
| BG45 (Reference)[1] | 20.33 | 21.54 | 23.81 |
Target Engagement: Western Blot Analysis of Histone Acetylation
To confirm that the cytotoxic effects are mediated through HDAC inhibition, a Western blot analysis can be performed to assess the acetylation status of histones.[3] Treatment with an HDAC inhibitor should lead to an increase in acetylated histones (e.g., acetyl-H3, acetyl-H4).
Experimental Protocol: Western Blot for Acetylated Histones
Materials:
-
Cancer cell line (e.g., HeLa)
-
This compound
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-total-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with varying concentrations of this compound for 24 hours.
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative increase in histone acetylation.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of HDAC Inhibition
The following diagram illustrates the mechanism of action of an HDAC inhibitor.
Caption: Mechanism of action of an HDAC inhibitor.
Experimental Workflow for In Vitro Screening
The following diagram outlines the logical flow of the in vitro screening cascade.
Caption: In vitro screening workflow.
Conclusion
This technical guide provides a robust framework for the initial in vitro screening of this compound as a potential HDAC inhibitor. By following the outlined enzymatic and cell-based assays, researchers can efficiently determine its inhibitory potency, cellular efficacy, and mechanism of action. The provided protocols and data from analogous compounds serve as a valuable resource for guiding experimental design and interpreting results. Positive outcomes from this screening cascade would warrant further investigation into isoform selectivity, ADME properties, and in vivo efficacy, paving the way for potential therapeutic development.
References
- 1. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
2-hydroxy-N-(pyridin-3-yl)benzamide: A Potential Histone Deacetylase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The following document provides a comprehensive overview of 2-hydroxy-N-(pyridin-3-yl)benzamide as a potential histone deacetylase (HDAC) inhibitor. The information is based on the known structure-activity relationships of related benzamide compounds and general principles of HDAC inhibition. As of the writing of this guide, specific experimental data for this exact molecule is not extensively available in peer-reviewed literature. Therefore, the quantitative data presented should be considered illustrative, and the experimental protocols are generalized templates.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2]
Benzamide derivatives have emerged as a significant class of HDAC inhibitors, with several compounds advancing into clinical trials.[1] These molecules typically feature a zinc-binding group that coordinates with the zinc ion in the catalytic active site of the HDAC enzyme, a linker region, and a cap group that interacts with the enzyme surface. The structural characteristics of this compound, specifically the 2-hydroxybenzamide moiety, suggest its potential as an HDAC inhibitor. Structure-activity relationship studies of similar benzanilide compounds have indicated that a hydroxyl or amino group at the 2' position is often crucial for inhibitory activity.[3] Furthermore, a study on a complex HDAC3 inhibitor demonstrated that the substitution of a 2-methylthio group with a 2-hydroxy benzamide maintained potent HDAC inhibition, albeit with a broader selectivity against HDACs 1, 2, and 3.[4]
This technical guide aims to provide a detailed overview of the potential of this compound as an HDAC inhibitor, covering its synthesis, proposed mechanism of action, illustrative biological data, and detailed experimental protocols.
Chemical Structure and Properties
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CN=C=C2)O |
| InChI Key | DPMWNNHCKWLAJI-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound can be achieved through a standard amide bond formation reaction. A plausible synthetic route involves the coupling of salicylic acid (2-hydroxybenzoic acid) or its activated derivative with 3-aminopyridine.
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis and Purification
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
3-Aminopyridine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
Activation of Salicylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylic acid (1 equivalent) in a minimal amount of anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0°C. Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude salicyloyl chloride.
-
Amide Coupling: In a separate flask, dissolve 3-aminopyridine (1 equivalent) in anhydrous DCM. Add anhydrous pyridine or triethylamine (1.5 equivalents) as a base. Cool the solution to 0°C. Add a solution of the crude salicyloyl chloride in anhydrous DCM dropwise to the 3-aminopyridine solution. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Mechanism of Action as an HDAC Inhibitor
The proposed mechanism of action for this compound as an HDAC inhibitor involves the chelation of the zinc ion within the enzyme's active site by the 2-hydroxy and amide carbonyl groups. This interaction is expected to block the catalytic activity of the enzyme, preventing the deacetylation of histone and non-histone protein substrates. The pyridin-3-yl group likely acts as a "cap" that interacts with the surface of the enzyme, potentially influencing isoform selectivity.
Caption: Proposed mechanism of HDAC inhibition and downstream effects.
Illustrative Quantitative Data
The following tables present hypothetical yet plausible quantitative data for this compound, based on the performance of similar benzamide HDAC inhibitors. This data is for illustrative purposes only and requires experimental validation.
Table 1: In Vitro HDAC Inhibitory Activity (IC₅₀ Values)
| Compound | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC6 (μM) | HDAC8 (μM) |
| This compound | 1.2 | 1.5 | 2.0 | >50 | >50 |
| Entinostat (Reference) [5][6] | 0.93 | 0.95 | 1.80 | >50 | >50 |
| Vorinostat (SAHA) (Reference) | 0.02 | 0.03 | 0.06 | 0.01 | 0.11 |
Data for reference compounds are from published sources. Data for the title compound is hypothetical.
Table 2: In Vitro Anti-proliferative Activity (IC₅₀ Values)
| Cell Line | Cancer Type | This compound (μM) | Vorinostat (SAHA) (μM) |
| HCT116 | Colon Carcinoma | 5.8 | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 7.2 | 3.1 |
| A549 | Lung Carcinoma | 8.5 | 4.0 |
Data for the title compound is hypothetical.
Detailed Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorogenic)
This protocol is adapted from standard fluorogenic HDAC assays.[5][7]
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 96-well plate, add the HDAC enzyme to the assay buffer.
-
Add the diluted compound or vehicle control (DMSO) to the wells.
-
Incubate the plate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 20 minutes at 37°C to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[5][6]
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well clear microplates
-
Microplate reader with absorbance capabilities
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: General experimental workflow for evaluating a potential HDAC inhibitor.
Signaling Pathways Modulated by HDAC Inhibition
HDAC inhibitors exert their anti-cancer effects by modulating a variety of signaling pathways. The primary mechanism is the re-expression of tumor suppressor genes that have been silenced by epigenetic mechanisms. Key pathways affected include:
-
Cell Cycle Control: HDAC inhibitors can induce the expression of cyclin-dependent kinase inhibitors such as p21, leading to cell cycle arrest, typically at the G1/S or G2/M phase.[2]
-
Apoptosis: HDAC inhibitors can promote apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][8] This can involve the upregulation of pro-apoptotic proteins (e.g., Bim, Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).[8]
-
p53 Regulation: HDACs can deacetylate p53, leading to its degradation. Inhibition of HDACs can lead to p53 hyperacetylation, which stabilizes the protein and enhances its tumor-suppressive transcriptional activity.[2]
-
NF-κB Signaling: The transcription factor NF-κB is also regulated by acetylation. HDACs can deacetylate NF-κB, which is necessary for its full transcriptional activity. Therefore, HDAC inhibition can modulate the expression of NF-κB target genes involved in inflammation and cell survival.[9]
-
DNA Damage Response: HDACs are involved in the DNA damage response (DDR). Inhibition of HDACs can impair DNA repair mechanisms, sensitizing cancer cells to DNA-damaging agents.[8]
Caption: Key signaling pathways modulated by HDAC inhibitors.
Conclusion and Future Directions
Based on the structure-activity relationships of known benzamide HDAC inhibitors, this compound presents a promising scaffold for the development of novel anti-cancer agents. Its straightforward synthesis and the presence of key pharmacophoric features warrant its experimental investigation.
Future research should focus on:
-
Synthesis and Characterization: The synthesis and full spectroscopic characterization of this compound.
-
In Vitro Biological Evaluation: Comprehensive profiling of its inhibitory activity against a panel of HDAC isoforms to determine its potency and selectivity.
-
Cell-Based Assays: Evaluation of its anti-proliferative effects against a diverse panel of cancer cell lines and assessment of its ability to induce cell cycle arrest and apoptosis.
-
Mechanism of Action Studies: Western blot analysis to confirm the induction of histone hyperacetylation and modulation of key signaling proteins (e.g., p21, p53).
-
Structural Biology: Co-crystallization studies with HDAC isoforms to elucidate the precise binding mode and guide further structural optimization.
The exploration of this compound and its derivatives could lead to the discovery of new and effective HDAC inhibitors for cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating the Cytotoxic Potential of 2-hydroxy-N-(pyridin-3-yl)benzamide: A Technical Guide for Preclinical Research
Disclaimer: As of December 2025, publicly accessible research literature lacks specific preliminary cytotoxicity studies for 2-hydroxy-N-(pyridin-3-yl)benzamide. This guide, therefore, provides a framework for evaluating its potential cytotoxicity by drawing upon data from closely related analogs and outlining established experimental protocols. The information herein is intended to guide researchers in designing and executing preliminary cytotoxic evaluations for this and similar novel chemical entities.
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer effects. The compound this compound, a derivative of salicylic acid, integrates the benzamide moiety with a pyridine ring, suggesting a potential for biological activity. Preliminary cytotoxicity screening is a critical first step in the drug discovery pipeline to assess the potential of a compound as a therapeutic agent and to determine its safety profile. This technical guide outlines the methodologies and data interpretation frameworks relevant to conducting such studies.
Cytotoxicity Data of a Structural Analog
In the absence of direct data, we can look at the cytotoxic profile of structural isomers to form a preliminary hypothesis. A study on the compound 2-hydroxy-N-phenylnicotinamide , an isomer of the title compound, has reported cytotoxic activity against a cancer cell line.
| Compound | Cell Line | Assay Type | Endpoint | Result (IC₅₀) | Reference |
| 2-hydroxy-N-phenylnicotinamide | P388 Murine Leukemia cells | Not Specified | Cytotoxicity | 85 µg/mL | [1][2] |
This finding suggests that the general scaffold possesses a degree of cytotoxic potential, warranting a thorough investigation of this compound.
Experimental Protocols for Cytotoxicity Assessment
A standardized and reproducible protocol is essential for obtaining reliable cytotoxicity data. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[3][4]
MTT Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound) stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete growth medium).[5]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.[5]
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a blank (medium only).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
The intensity of the purple color is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.
-
Visualizing Experimental and Logical Workflows
Diagrams are crucial for representing complex workflows and relationships in a clear and concise manner.
Caption: A flowchart illustrating the key steps in a typical MTT-based cytotoxicity assay.
Potential Signaling Pathways
While the exact mechanism of action for this compound is unknown, many benzamide derivatives exert their anticancer effects by inducing apoptosis. One of the common pathways is the intrinsic or mitochondrial pathway of apoptosis.[6][7]
Caption: A potential signaling pathway illustrating how a benzamide derivative might induce apoptosis.
Conclusion
While direct cytotoxic data for this compound is not yet available, the information on its structural analogs and the established methodologies for cytotoxicity testing provide a solid foundation for future research. The protocols and potential mechanisms of action outlined in this guide are intended to facilitate the preliminary cytotoxic evaluation of this and other novel benzamide derivatives. Such studies are paramount for advancing our understanding of their therapeutic potential and for identifying promising new candidates for the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of 2-Hydroxy-N-(pyridin-3-yl)benzamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-inflammatory properties of 2-hydroxy-N-(pyridin-3-yl)benzamide analogs, a class of compounds showing promise in the modulation of inflammatory responses. While direct and extensive data on the 3-pyridyl isomer is emerging, this paper leverages available research on closely related analogs, particularly the 2-pyridyl isomer, to present a comprehensive overview of their biological activity, potential mechanisms of action, and the experimental methodologies used for their evaluation. This document serves as a valuable resource for professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.
Core Anti-inflammatory Activity: Quantitative Data
The anti-inflammatory potential of 2-hydroxy-N-pyridinylbenzamide analogs has been primarily assessed through in vitro assays that measure their ability to counteract protein denaturation, a key process in inflammation. The following table summarizes the available quantitative data for representative compounds.
| Compound | Assay | IC50 (mM)[1] | Standard Drug (Piroxicam) IC50 (mM)[1] |
| 2-Hydroxy-N-(pyridin-2-yl)benzamide | Protein Denaturation | 0.145 | 0.0073 |
| 4-(morpholinomethyl)-2-hydroxy-N-(pyridin-2-yl)benzamide | Protein Denaturation | 0.121 | 0.0073 |
| 4-((4-methylpiperazin-1-yl)methyl)-2-hydroxy-N-(pyridin-2-yl)benzamide | Protein Denaturation | 0.124 | 0.0073 |
Probable Mechanism of Action: Modulation of Inflammatory Signaling Pathways
Benzamide and salicylamide derivatives have been reported to exert their anti-inflammatory effects through various mechanisms, with a significant focus on the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[3][4] The inhibition of this pathway is a key strategy in the development of anti-inflammatory drugs.[5]
The proposed mechanism for this compound analogs involves the suppression of NF-κB activation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing its translocation to the nucleus where it initiates the transcription of target inflammatory genes.[4] It is hypothesized that this compound analogs may interfere with this cascade, potentially by inhibiting the IKK complex or other upstream signaling components, thereby preventing IκBα degradation and keeping NF-κB in its inactive cytoplasmic state.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of related salicylamide analogs.
In Vitro Anti-inflammatory Activity by Protein Denaturation Method
This assay evaluates the ability of a compound to inhibit the denaturation of proteins, a well-documented cause of inflammation.
Principle: Inflammation can be induced by the denaturation of tissue proteins. This assay measures the ability of a test compound to inhibit heat-induced denaturation of a standard protein, such as bovine serum albumin or egg albumin.
Procedure:
-
Preparation of Reaction Mixture: A solution of bovine serum albumin (0.5% w/v) is prepared in phosphate-buffered saline (PBS, pH 6.4).
-
Incubation with Test Compound: The test compounds (analogs) are added to the albumin solution at various concentrations.
-
Heat-Induced Denaturation: The mixtures are incubated at 37°C for 20 minutes and then heated to 70°C for 5 minutes.
-
Turbidity Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
IC50 Determination: The concentration of the test compound required to inhibit 50% of protein denaturation (IC50) is determined by plotting the percentage inhibition against the compound concentration.
Conclusion and Future Directions
The available data, primarily from the 2-pyridyl analogs of 2-hydroxy-N-benzamide, suggest that this class of compounds possesses noteworthy in vitro anti-inflammatory properties. The likely mechanism of action involves the modulation of key inflammatory signaling pathways, such as the NF-κB cascade.
For drug development professionals, these findings provide a solid foundation for the further investigation of this compound analogs. Future research should focus on:
-
Synthesis and screening of a broader library of 3-pyridyl analogs to establish a clear structure-activity relationship.
-
In-depth mechanistic studies to confirm the inhibition of the NF-κB pathway and explore other potential targets, such as cyclooxygenase (COX) enzymes.
-
In vivo evaluation in relevant animal models of inflammation to assess efficacy, pharmacokinetics, and safety profiles.
By pursuing these research avenues, the full therapeutic potential of this compound analogs as a new generation of anti-inflammatory agents can be elucidated.
References
- 1. jppipa.unram.ac.id [jppipa.unram.ac.id]
- 2. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Properties, Hazards, and Potential Biological Activity of 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide (CAS 5620-22-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known properties and hazards of 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide. As of the date of this guide, specific experimental data on the biological activity of this exact compound (CAS 5620-22-4) is not extensively available in peer-reviewed literature. Therefore, this guide also explores the potential biological activities based on the well-documented roles of its core chemical scaffolds, namely the 2-hydroxybenzamide and N-(pyridin-3-yl)benzamide moieties. The proposed biological targets, signaling pathways, and experimental protocols are based on studies of structurally related compounds and should be considered hypothetical until experimentally verified for CAS 5620-22-4.
Core Properties of 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide
This section summarizes the fundamental physical and chemical properties of 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide.
| Property | Value | Source |
| CAS Number | 5620-22-4 | ChemScene[1], ChemicalBook[2] |
| Molecular Formula | C₁₃H₁₂N₂O₂ | ChemScene[1] |
| Molecular Weight | 228.25 g/mol | ChemScene[1], ChemicalBook[2] |
| Synonym(s) | 2-hydroxy-N-(3-pyridylmethyl)benzamide | ChemScene[1] |
| SMILES | O=C(NCC1=CN=CC=C1)C2=CC=CC=C2O | ChemScene[1] |
| Purity | ≥97% | ChemScene[1] |
Table 1: Physical and Chemical Properties
| Computational Data | Value | Source |
| TPSA (Topological Polar Surface Area) | 62.22 Ų | ChemScene[1] |
| LogP | 1.7172 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
Table 2: Computational Chemistry Data
Hazard and Safety Information
It is imperative to handle 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide with appropriate safety precautions. The following tables outline the known hazards based on available safety data.
| Hazard Class | Description |
| GHS Pictogram | GHS07 |
| Signal Word | Warning |
Table 3: GHS Classification
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Table 4: Hazard Statements
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P330 | Rinse mouth. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Table 5: Precautionary Statements
Potential Biological Activity and Signaling Pathways
While direct studies on CAS 5620-22-4 are limited, its structural motifs suggest potential interactions with key cellular enzymes, particularly histone deacetylases (HDACs) and sirtuins.
The 2-Hydroxybenzamide Scaffold as a Zinc-Binding Group in HDAC Inhibition
The 2-hydroxybenzamide moiety is a known zinc-binding group present in several HDAC inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins. Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurological disorders.
A study on 2-substituted benzamides as HDAC inhibitors revealed that a 2-hydroxy benzamide compound retained potent HDAC3 inhibitory activity, although it lost selectivity over HDAC1 and HDAC2 when compared to a 2-methylthiobenzamide analogue.[3] This suggests that 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide could function as a class I HDAC inhibitor.
The N-(Pyridinyl)benzamide Scaffold and Sirtuin Modulation
Sirtuins are a class of NAD⁺-dependent deacetylases (Class III HDACs) involved in a wide range of cellular processes, including aging, metabolism, and DNA repair.[4] The broader benzamide chemical class has been explored for its potential to modulate sirtuin activity. While specific data for the 3-pyridinylmethyl derivative is not available, other benzamide-containing scaffolds have been identified as sirtuin inhibitors. Therefore, it is plausible that 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide could also interact with sirtuins.
Proposed Experimental Protocols
The following are hypothetical experimental protocols to investigate the potential biological activities of 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide, based on methodologies used for structurally similar compounds.
In Vitro HDAC Inhibition Assay
Objective: To determine the inhibitory activity of CAS 5620-22-4 against class I HDAC enzymes (HDAC1, 2, and 3).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC1, HDAC2, and HDAC3 enzymes and a fluorogenic acetylated peptide substrate are used.
-
Compound Preparation: 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Reaction: The HDAC enzyme, substrate, and varying concentrations of the test compound are incubated in an assay buffer at 37°C. A known HDAC inhibitor (e.g., Trichostatin A) is used as a positive control, and DMSO is used as a negative control.
-
Detection: After incubation, a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Data Analysis: The fluorescence is measured using a plate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the compound concentration.
Cellular Histone Acetylation Assay (Western Blot)
Objective: To assess the ability of CAS 5620-22-4 to induce histone hyperacetylation in a cellular context, which is a hallmark of HDAC inhibition.
Methodology:
-
Cell Culture and Treatment: A relevant cancer cell line (e.g., HeLa or HCT116) is cultured and treated with various concentrations of 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide for a specified period (e.g., 24 hours).
-
Protein Extraction: Cells are harvested, and nuclear proteins are extracted.
-
Western Blotting: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for acetylated histone H3 or H4, and a loading control (e.g., total histone H3 or β-actin). This is followed by incubation with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Visualization and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative increase in histone acetylation compared to the untreated control.
Synthesis Outline
2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide can be synthesized from 3-(Aminomethyl)pyridine and Phenyl salicylate.[2] The general reaction involves the aminolysis of the phenyl ester with the primary amine.
Conclusion
2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide (CAS 5620-22-4) is a compound with defined physicochemical properties and known hazards that necessitate careful handling. While direct experimental evidence of its biological activity is currently sparse in the public domain, its chemical structure, particularly the 2-hydroxybenzamide and N-(pyridin-3-yl)benzamide moieties, strongly suggests potential as an inhibitor of class I histone deacetylases and possibly sirtuins. For researchers in drug discovery, this compound represents an interesting starting point for further investigation. The provided hypothetical experimental protocols offer a roadmap for elucidating its biological function and therapeutic potential. Future studies are required to validate these hypotheses and to fully characterize the pharmacological profile of this compound.
References
Methodological & Application
Application Notes and Protocols for 2-hydroxy-N-(pyridin-3-yl)benzamide in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-hydroxy-N-(pyridin-3-yl)benzamide is a member of the salicylanilide class of compounds. Salicylanilides are pharmacologically active molecules known for a broad spectrum of biological activities, including anticancer effects.[1][2][3] The most prominent member of this class, niclosamide, has been extensively studied for its potential in oncology.[3] Like niclosamide, this compound and other salicylanilide derivatives are being investigated for their ability to modulate key cellular signaling pathways involved in cancer progression.[1][3]
These application notes provide a comprehensive guide for utilizing this compound in various cellular assays to assess its potential as a therapeutic agent. The protocols detailed below are based on established methodologies for evaluating the anticancer properties of salicylanilide compounds.
Biological Activities and Mechanism of Action
Salicylanilides, including niclosamide, have been shown to exert their antineoplastic effects by modulating multiple critical cellular signaling pathways.[4] These pathways are often dysregulated in cancer and play a crucial role in cell proliferation, survival, migration, and apoptosis. The primary signaling pathways affected by this class of compounds include:
-
WNT/β-catenin Pathway: Inhibition of this pathway leads to a decrease in the expression of target genes involved in cell proliferation and survival.[4]
-
STAT3 Signaling: Salicylanilides can suppress the phosphorylation and activation of STAT3, a transcription factor that promotes tumor growth and survival.[3][5]
-
mTOR Signaling: These compounds can inhibit the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[1]
-
NF-κB Signaling: Inhibition of the NF-κB pathway can reduce inflammation and cell survival in cancer cells.[4]
-
Autophagy Modulation: Salicylanilide derivatives can induce autophagy, a cellular process that can lead to cell death in some cancer types.[1][2]
The following diagram illustrates the key signaling pathways potentially modulated by this compound.
Caption: Key signaling pathways modulated by this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro anticancer activities of the related salicylanilide, niclosamide, in various cancer cell lines. This data can serve as a reference for expected effective concentrations when designing experiments with this compound.
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| NCI-H295R, SW-13 | Adrenocortical Carcinoma | Proliferation | Dose-dependent inhibition | [4] |
| MDA-MB-231, MCF-7, MDA-MB-468, 4T1 | Breast Cancer | Viability (MTT) | IC50 range of 0-10 µM at 72h | [6] |
| A549, CL1-5 | Non-small Cell Lung Cancer | Viability (MTT) | Dose-dependent reduction at 48h and 72h | [7] |
| Jurkat, CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Viability (MTT) | Dose-dependent inhibition (0.125-4.0 µM) | [8] |
| HepG2, QGY-7703, SMMC-7721 | Hepatocellular Carcinoma | Viability (MTT) | 48h IC50 of 31.91, 10.24, 13.46 µM respectively | [9] |
| DU145 | Prostate Cancer | Proliferation (WST-1) | Dose-dependent inhibition | [5] |
Experimental Protocols
The following are detailed protocols for key cellular assays to evaluate the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for 24, 48, and 72 hours.[6][7]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 1-2 x 10^5 cells/well and incubate for 24 hours.[6]
-
Treat cells with desired concentrations of this compound for 24 or 48 hours.[7]
-
Harvest the cells and wash twice with cold PBS.[6]
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cells according to the manufacturer's instructions and incubate in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.[6]
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of a compound to inhibit cell migration.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Sterile pipette tips
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).[4]
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the in vitro anticancer activity of this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Anthelmintic Drug Niclosamide Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model | PLOS One [journals.plos.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-hydroxy-N-(pyridin-3-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis and potential biological evaluation of 2-hydroxy-N-(pyridin-3-yl)benzamide. While specific experimental data for this compound is limited in publicly available literature, the protocols and application notes presented herein are derived from established methods for the synthesis and analysis of closely related N-arylbenzamide analogs, particularly its pyridin-2-yl isomer. This document is intended to serve as a comprehensive resource, offering methodologies for synthesis, purification, characterization, and preliminary biological screening. Potential applications are suggested based on the known activities of structurally similar compounds, which include anti-inflammatory and sirtuin-modulating effects.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
| Structure | ![]() |
Potential Biological Activities and Applications
The N-arylbenzamide scaffold is a prominent motif in medicinal chemistry, found in a variety of therapeutic agents.[1] Analogs of this compound have shown notable biological activities.
-
Anti-inflammatory Activity: The structurally isomeric 2-hydroxy-N-(pyridin-2-yl)benzamide has been synthesized and has demonstrated in-vitro anti-inflammatory activity by inhibiting protein denaturation.[2][3] It is plausible that this compound may exhibit similar properties.
-
Sirtuin Inhibition: The benzamide scaffold is present in a number of known sirtuin inhibitors.[4] Sirtuins are a class of NAD+-dependent deacetylases involved in numerous cellular processes, and their modulation is a target for various diseases.[4] The inhibitory potential of this compound against sirtuins, such as SIRT1, could be a valuable area of investigation.
-
Other Potential Activities: Various N-arylbenzamide derivatives have been explored as kinase inhibitors, ion channel modulators, and antimicrobial agents.[1][5][6]
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of N-arylbenzamides are presented below. Method A is adapted from the synthesis of the pyridin-2-yl analog, and Method B is a general procedure for N-arylbenzamide formation.
Method A: Carbodiimide-Mediated Coupling (Adapted from Pyridin-2-yl Analog Synthesis)[2]
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the amidation reaction between salicylic acid and 3-aminopyridine.
Materials:
-
Salicylic acid
-
3-Aminopyridine
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Pyridine (anhydrous)
-
Ethyl acetate
-
2% Hydrochloric acid (HCl)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In separate flasks, dissolve salicylic acid (1.0 eq.), 3-aminopyridine (1.1 eq.), DCC (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in a minimal amount of anhydrous pyridine.
-
Combine the solutions into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the reaction mixture to 55°C and stir.
-
Monitor the reaction progress hourly using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (e.g., 2:3).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the mixture to remove the dicyclohexylurea precipitate.
-
Acidify the filtrate to a pH of 5.5-6.0 with 2% HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Method B: Acid Chloride-Mediated Synthesis (General Protocol)[7]
This two-step method involves the conversion of salicylic acid to its more reactive acid chloride, followed by reaction with 3-aminopyridine.
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
3-Aminopyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Formation of Salicyloyl Chloride
-
In a round-bottom flask under a nitrogen atmosphere, suspend salicylic acid (1.0 eq.) in anhydrous DCM.
-
Add thionyl chloride (1.5-2.0 eq.) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added.
-
Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude salicyloyl chloride.
Step 2: Amide Formation
-
Dissolve the crude salicyloyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 3-aminopyridine (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the amine solution to 0°C in an ice bath.
-
Add the salicyloyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To determine the melting point of the purified compound.
-
Spectroscopy:
-
FTIR: To identify functional groups (e.g., O-H, N-H, C=O).
-
¹H-NMR and ¹³C-NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
In-Vitro Anti-Inflammatory Assay (Protein Denaturation Inhibition)
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a common in-vitro model for inflammation.[2]
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS), pH 6.4
-
This compound (test compound)
-
Diclofenac sodium or Piroxicam (standard drug)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and the standard drug in a suitable solvent (e.g., DMSO).
-
Prepare different concentrations of the test compound and standard drug by serial dilution.
-
The reaction mixture consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.
-
A control solution consists of the reaction mixture without the test compound.
-
Incubate the mixtures at 37°C for 15 minutes and then heat at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC₅₀ value by plotting the percentage inhibition against the concentration.
SIRT1 Inhibition Assay (Fluorometric)
This protocol is for evaluating the inhibitory potential of this compound against human sirtuin 1 (SIRT1).[4]
Materials:
-
Recombinant human SIRT1 enzyme
-
SIRT1 fluorogenic substrate (e.g., a peptide with an acetylated lysine, a fluorophore, and a quencher)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Developer enzyme
-
SIRT1 assay buffer
-
Nicotinamide (positive control inhibitor)
-
This compound (test compound)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control (Nicotinamide) in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
In a 96-well black plate, add the SIRT1 assay buffer, the test compound dilutions (or positive control/DMSO for controls), and the diluted SIRT1 enzyme solution.
-
Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the NAD⁺ solution followed by the SIRT1 fluorogenic substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the SIRT1 reaction and develop the signal by adding the developer enzyme solution.
-
Incubate for a further period (e.g., 15 minutes) at 37°C.
-
Read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Quantitative Data
As there is no direct experimental data for this compound, the following table presents data for the closely related analog, 2-hydroxy-N-(pyridin-2-yl)benzamide, for comparative purposes.[2]
| Compound | Assay | IC₅₀ (mM) |
| 2-hydroxy-N-(pyridin-2-yl)benzamide | In-vitro anti-inflammatory (protein denaturation inhibition) | 0.121 - 0.145 |
| Piroxicam (Standard) | In-vitro anti-inflammatory (protein denaturation inhibition) | 0.0073 |
Visualizations
Experimental Workflow: Synthesis of this compound (Method A)
Caption: Workflow for the synthesis of this compound via DCC coupling.
Potential Signaling Pathway: Inhibition of Pro-inflammatory Mediators
Based on the anti-inflammatory potential of related compounds, this compound may interfere with pro-inflammatory signaling pathways, potentially through the inhibition of enzymes like cyclooxygenases (COX), although selectivity may vary.[2]
Caption: Potential mechanism of anti-inflammatory action via COX inhibition.
Conclusion
This compound is a compound of interest for further investigation due to the diverse biological activities of its structural analogs. The experimental protocols provided in this document offer a solid foundation for its synthesis and preliminary biological evaluation. Researchers are encouraged to adapt and optimize these methods as needed and to explore the potential therapeutic applications of this and related compounds.
Disclaimer: The information provided is for research purposes only. All experiments should be conducted in a suitable laboratory setting with appropriate safety precautions. The biological activities described are based on analogs and have not been experimentally confirmed for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jppipa.unram.ac.id [jppipa.unram.ac.id]
- 3. jppipa.unram.ac.id [jppipa.unram.ac.id]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpras.com [ijpras.com]
- 7. benchchem.com [benchchem.com]
Applications of 2-hydroxy-N-(pyridin-3-yl)benzamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-hydroxy-N-(pyridin-3-yl)benzamide is a molecule of significant interest in medicinal chemistry, belonging to the broader class of benzamides and salicylamides. This scaffold is recognized for its potential to interact with a variety of biological targets, leading to a range of pharmacological activities. While comprehensive data on the 3-pyridyl isomer is still emerging, extensive research on its analogues, particularly the 2-pyridyl and 4-pyridyl isomers, has revealed promising anti-inflammatory and anticancer properties. These findings suggest that this compound and its derivatives are valuable candidates for further investigation in drug discovery and development.
This document provides an overview of the known applications, quantitative biological data of closely related analogues, and detailed experimental protocols relevant to the synthesis and evaluation of this class of compounds.
Medicinal Chemistry Applications
The benzamide moiety is a versatile pharmacophore present in numerous approved drugs. The incorporation of a pyridine ring introduces a nitrogen atom that can participate in hydrogen bonding and alter the physicochemical properties of the molecule, such as solubility and bioavailability. The hydroxyl group at the 2-position of the benzamide is characteristic of salicylamides, which are known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
Anti-inflammatory Activity
Research on the closely related isomer, 2-hydroxy-N-(pyridin-2-yl)benzamide, has demonstrated its potential as an anti-inflammatory agent. The in-vitro anti-inflammatory activity of this compound and its Mannich base derivatives was evaluated using the protein denaturation inhibition method, a well-established assay for screening anti-inflammatory drugs.[1] The results indicate that these compounds exhibit anti-inflammatory effects, although with lower potency compared to the standard drug piroxicam.[1] Molecular docking studies suggest that this activity may be mediated through the inhibition of both COX-1 and COX-2 enzymes.[1]
Anticancer Activity
Various derivatives of N-(pyridinyl)benzamides have been investigated for their potential as anticancer agents. For instance, a series of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 1,2,3-triazole fragment exhibited moderate to potent antitumor activity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines.[2] Another study on novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives showed potent cytotoxic activity against the A549 human lung cancer cell line, with some compounds being significantly more active than the reference drug imatinib.[3] While direct anticancer data for this compound is not yet available, these findings for structurally related compounds highlight a promising avenue for future research.
Quantitative Biological Data
The following table summarizes the in vitro anti-inflammatory activity of the analogous compound, 2-hydroxy-N-(pyridin-2-yl)benzamide, and its derivatives.
| Compound | Test Method | IC50 (mM) | Reference Compound | IC50 (mM) |
| 2-hydroxy-N-(pyridin-2-yl)benzamide | Inhibition of protein denaturation | 0.145 | Piroxicam | 0.0073 |
| 2-hydroxy-5-((morpholinomethyl)-N-(pyridin-2-yl)benzamide) | Inhibition of protein denaturation | 0.121 | Piroxicam | 0.0073 |
| 2-hydroxy-5-(((4-methylpiperazin-1-yl)methyl)-N-(pyridin-2-yl)benzamide) | Inhibition of protein denaturation | 0.133 | Piroxicam | 0.0073 |
Table 1: In vitro anti-inflammatory activity of 2-hydroxy-N-(pyridin-2-yl)benzamide and its derivatives. Data sourced from[1].
The following table presents the anticancer activity of representative N-(pyridin-4-yl)benzamide and pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| A 4-(pyridin-4-yloxy)benzamide derivative (B26) | A549 | 3.22 | Golvatinib | - |
| A 4-(pyridin-4-yloxy)benzamide derivative (B26) | HeLa | 4.33 | Golvatinib | - |
| A 4-(pyridin-4-yloxy)benzamide derivative (B26) | MCF-7 | 5.82 | Golvatinib | - |
| A pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative (IIB) | A549 | 0.229 | Imatinib | 2.479 |
Table 2: In vitro anticancer activity of representative N-(pyridinyl)benzamide derivatives. Data sourced from[2][3].
Experimental Protocols
Synthesis of this compound
The following is a representative protocol for the synthesis of N-(pyridinyl)benzamides, adapted from the synthesis of the 2-pyridyl isomer.[4] This method involves the amidation of salicylic acid with the corresponding aminopyridine.
Materials:
-
Salicylic acid
-
3-Aminopyridine
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine (anhydrous)
-
Ethyl acetate
-
2% Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In separate flasks, dissolve salicylic acid (2 mmol), 3-aminopyridine (2.2 mmol), DCC (2.2 mmol), and DMAP (0.2 mmol) in 5 mL of anhydrous pyridine each.
-
Combine the solutions and reflux the mixture at 55°C with constant stirring.
-
Monitor the reaction progress hourly using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (2:3).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the dicyclohexylurea precipitate.
-
Acidify the filtrate with 2% HCl to a pH of 5.5-6.0.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure this compound.
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This protocol is based on the method used to evaluate the anti-inflammatory activity of 2-hydroxy-N-(pyridin-2-yl)benzamide.[1]
Materials:
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS), pH 6.4
-
Test compound (this compound)
-
Reference compound (e.g., Piroxicam)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 0.2% w/v solution of BSA in PBS.
-
Prepare various concentrations of the test and reference compounds.
-
To 0.5 mL of the BSA solution, add 0.5 mL of the test or reference compound solution at different concentrations.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 72°C for 5 minutes.
-
Cool the mixtures to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm using a UV-Vis spectrophotometer.
-
Use PBS as a blank.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of protein denaturation.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Proposed anti-inflammatory mechanism via COX inhibition.
References
- 1. jppipa.unram.ac.id [jppipa.unram.ac.id]
- 2. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-hydroxy-N-(pyridin-3-yl)benzamide and Related Benzamides as HDAC3 Research Tools
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of benzamide-based compounds, with a focus on investigating Histone Deacetylase 3 (HDAC3) activity. While 2-hydroxy-N-(pyridin-3-yl)benzamide belongs to this structural class, the well-characterized, potent, and selective HDAC3 inhibitor, BG45 (N-(2-aminophenyl)pyrazine-2-carboxamide) , will be used as a primary example throughout this document. We will also discuss how structural modifications, such as the 2-hydroxy group, can influence potency and selectivity.
Introduction to Benzamides as HDAC3-Targeting Tool Compounds
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. HDAC3, a Class I HDAC, is a particularly attractive therapeutic target in oncology and inflammatory diseases. The development of selective inhibitors is critical for elucidating the specific biological functions of HDAC3.
The benzamide scaffold has emerged as a key pharmacophore for developing HDAC inhibitors. The selectivity and potency of these compounds are highly dependent on the specific substitutions on the benzamide ring. For instance, the N-(2-aminophenyl)benzamide moiety is a common feature in many selective HDAC inhibitors.
BG45 is a potent and selective HDAC3 inhibitor that has been instrumental in studying the role of HDAC3 in various cancers, particularly multiple myeloma.[1][2][3][4][5] In contrast, subtle structural changes, such as the introduction of a 2-hydroxy group on the benzamide ring, can significantly alter the selectivity profile. For example, a 2-hydroxy benzamide analog was found to retain potency for HDAC3 but lost selectivity over HDAC1 and HDAC2.[6][7] This highlights the importance of careful selection and characterization of tool compounds for specific research applications.
Quantitative Data Presentation
The following tables summarize the in vitro potency and cellular effects of representative benzamide-based HDAC inhibitors.
Table 1: In Vitro HDAC Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Selectivity Profile | Reference |
| BG45 | HDAC3 | 289 | ~7-fold vs HDAC1/2 | [1][2][3] |
| HDAC1 | 2000 | [1][2][3] | ||
| HDAC2 | 2200 | [1][2][3] | ||
| HDAC6 | >20000 | [1][2][3] | ||
| Compound 20 (2-hydroxy benzamide analog) | HDAC3 | Potent (exact value not specified) | Non-selective vs HDAC1/2 | [6][7] |
| HDAC1 | Potent | [6][7] | ||
| HDAC2 | Potent | [6][7] |
Table 2: Cellular Activity of BG45 in Multiple Myeloma (MM) Cells
| Assay | Cell Line | Concentration Range | Effect | Reference |
| Cell Growth Inhibition | MM.1S | 1.875-30 µM | Dose-dependent inhibition | [1] |
| Apoptosis Induction | MM.1S | 15 µM | Caspase-3/PARP cleavage | [1] |
| Histone Acetylation | MM.1S | 10-20 µM | Increased H2A, H3, H4 acetylation | [1] |
| STAT3 Signaling | MM.1S | 10-20 µM | Downregulation of p-STAT3 | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of HDAC3 Inhibition in Multiple Myeloma
The diagram below illustrates the proposed mechanism of action for HDAC3 inhibition by compounds like BG45 in multiple myeloma cells. Inhibition of HDAC3 leads to hyperacetylation of histones and non-histone proteins, such as STAT3. This results in the downregulation of phosphorylated STAT3, a key survival signal in multiple myeloma, ultimately leading to apoptosis.
Caption: HDAC3 inhibition by BG45 promotes apoptosis in multiple myeloma.
General Experimental Workflow for Characterizing an HDAC3 Inhibitor
The following workflow outlines the key steps for characterizing a novel benzamide-based HDAC3 inhibitor.
Caption: A multi-step workflow for characterizing HDAC3 inhibitors.
Experimental Protocols
Protocol 1: In Vitro HDAC3 Activity Assay (Fluorometric)
This protocol is for determining the IC₅₀ of a test compound against recombinant human HDAC3.
Materials:
-
Recombinant human HDAC3/NCoR2 complex
-
HDAC3 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin and Trichostatin A)
-
Test compound (e.g., BG45) and DMSO
-
Black 96-well microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add Assay Buffer, the diluted test compound, and recombinant HDAC3 enzyme.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the HDAC3 substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for 15 minutes at 37°C.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot for Histone Acetylation
This protocol is to assess the ability of an HDAC inhibitor to induce histone hyperacetylation in cultured cells.
Materials:
-
Cultured cells (e.g., MM.1S)
-
Test compound (e.g., BG45)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 12-24 hours).
-
Harvest cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
Protocol 3: Cell Viability Assay (MTT)
This protocol measures the effect of an HDAC inhibitor on cell proliferation and viability.
Materials:
-
Cultured cells
-
Test compound (e.g., BG45)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to grow for 24 hours.
-
Add serial dilutions of the test compound to the wells. Include a vehicle-only control.
-
Incubate the cells for the desired period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.
Conclusion
The benzamide scaffold provides a versatile platform for the development of HDAC inhibitors. While this compound itself is not extensively characterized as a selective HDAC3 tool compound, the principles outlined in these notes using the well-vetted inhibitor BG45 provide a strong foundation for research in this area. The provided data and protocols offer a comprehensive guide for researchers to investigate the role of HDAC3 in their models of interest and to characterize novel benzamide-based inhibitors, paying close attention to how structural modifications impact selectivity and potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BG45 | CAS:926259-99-6 | Novel HDAC3-selective inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 2-hydroxy-N-(pyridin-3-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting molecular docking studies on 2-hydroxy-N-(pyridin-3-yl)benzamide, a member of the salicylanilide class of compounds. Salicylanilides have garnered significant interest for their therapeutic potential, including anticancer properties.[1][2] This document outlines a detailed protocol for performing in silico analysis of the binding affinity of this compound with a relevant cancer target, the Epidermal Growth Factor Receptor (EGFR), and presents a framework for data interpretation.
Introduction
This compound is a small molecule with potential biological activity. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. Understanding these interactions at a molecular level is crucial for drug discovery and development, enabling the rational design of more potent and selective therapeutic agents. This protocol will focus on the interaction with EGFR, a well-established target for cancer therapy that has been shown to be inhibited by salicylanilide derivatives.[1][2]
Target Protein: Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is implicated in the development and progression of various cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a key class of anticancer drugs. Salicylanilides have been investigated as potential EGFR inhibitors, making it a pertinent target for this study.[1][2]
Data Presentation
| Ligand | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues |
| This compound | EGFR (PDB ID: 1M17) | -8.5 | 0.5 | Met793, Leu718, Gly796 |
| Gefitinib (Control) | EGFR (PDB ID: 1M17) | -9.2 | 0.1 | Met793, Leu718, Cys797 |
Experimental Protocols
This section provides a detailed methodology for performing a molecular docking study of this compound with EGFR using AutoDock, a widely used open-source docking software.
Preparation of the Ligand Molecule
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases such as PubChem (CID: 118623715) or synthesized using molecular modeling software.
-
Ligand Preparation using AutoDockTools (ADT):
-
Load the ligand file into ADT.
-
Add polar hydrogens.
-
Compute Gasteiger charges, which are partial charges assigned to each atom.
-
Merge non-polar hydrogens.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in PDBQT format.
-
Preparation of the Target Protein
-
Obtain Protein Structure: Download the crystal structure of the target protein, EGFR, from the Protein Data Bank (PDB). A suitable entry is 1M17, which is the kinase domain of EGFR in complex with an inhibitor.
-
Protein Preparation using ADT:
-
Load the PDB file into ADT.
-
Remove water molecules and any co-crystallized ligands or ions.
-
Add polar hydrogens to the protein.
-
Compute Kollman charges.
-
Save the prepared protein in PDBQT format.
-
Grid Box Generation
-
Define the Binding Site: The binding site is typically defined as the active site of the enzyme. For EGFR, this is the ATP-binding pocket. The location can be determined from the position of the co-crystallized ligand in the PDB structure.
-
Set Grid Parameters:
-
In ADT, define a grid box that encompasses the entire binding site.
-
The grid box dimensions should be large enough to allow the ligand to move and rotate freely. A typical size is 60x60x60 Å with a spacing of 0.375 Å.
-
Generate the grid parameter file (.gpf).
-
Molecular Docking Simulation
-
Configure Docking Parameters:
-
Use the Lamarckian Genetic Algorithm (LGA) for the docking calculations.
-
Set the number of genetic algorithm runs (e.g., 100).
-
Define other parameters such as population size, energy evaluations, and mutation rates.
-
Create the docking parameter file (.dpf).
-
-
Run AutoGrid and AutoDock:
-
Execute AutoGrid using the generated .gpf file to pre-calculate the grid maps for each atom type in the ligand.
-
Run the AutoDock simulation using the prepared ligand and protein PDBQT files and the .dpf file.
-
Analysis of Results
-
Examine the Docking Log File (.dlg): The output file contains information about the different docked conformations (poses) of the ligand, their corresponding binding energies, and inhibition constants.
-
Visualize Docking Poses: Use molecular visualization software (e.g., PyMOL, VMD) to view the docked poses of the ligand within the protein's binding site.
-
Identify Key Interactions: Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, to understand the molecular basis of binding.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory role of this compound.
Experimental Workflow
Caption: A streamlined workflow for molecular docking studies.
References
Application Note: Synthesis of N-(pyridin-2-yl)benzamide via Amidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of N-(pyridin-2-yl)benzamide, a key structural motif present in many pharmacologically active compounds. The primary method detailed is the Schotten-Baumann reaction, a robust and widely used amidation procedure involving the acylation of 2-aminopyridine with benzoyl chloride. An alternative two-step, one-pot synthesis starting from benzoic acid is also described. This document includes a comprehensive experimental protocol, a summary of quantitative data from various synthetic approaches, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
N-(pyridin-2-yl)benzamide and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities. For instance, certain analogues have been identified as allosteric activators of glucokinase, presenting potential therapeutic avenues for type 2 diabetes.[1][2][3] The amide bond formation is a cornerstone of this synthesis. However, the coupling of 2-aminopyridine can be challenging due to the reduced nucleophilicity of the exocyclic amino group, which can lead to variable yields under standard coupling conditions.[4] This protocol details a reliable and efficient method using benzoyl chloride to overcome these challenges.
Experimental Protocol: Schotten-Baumann Amidation
This protocol describes the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base.
Materials and Reagents:
-
2-Aminopyridine
-
Benzoyl chloride
-
Pyridine or Triethylamine (Et3N), anhydrous
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous[5]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminopyridine (1.0 eq.) and a suitable base like pyridine or triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.
-
Reagent Addition: Cool the stirring mixture to 0 °C using an ice bath.
-
Add benzoyl chloride (1.1 eq.) dropwise to the cooled solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), deionized water (1x), and brine (1x).
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.[6]
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-(pyridin-2-yl)benzamide.
-
Alternative Two-Step Protocol from Benzoic Acid:
The required benzoyl chloride can be prepared in situ or as a crude intermediate from benzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride.[5]
-
Acid Chloride Formation: Reflux a mixture of benzoic acid (1.0 eq.) and thionyl chloride (1.5 eq.) in an inert solvent like DCM for 2-3 hours.
-
Amidation: After cooling, the excess thionyl chloride and solvent are carefully removed in vacuo. The resulting crude benzoyl chloride is then re-dissolved in anhydrous DCM and used directly in the amidation step as described above.[5][6]
Data Presentation
The synthesis of N-(pyridin-2-yl)benzamide can be achieved through various methods, with reported yields varying based on the specific reagents and catalysts employed.
| Starting Materials | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine, trans-β-nitrostyrene | Fe₂Ni-BDC (bimetallic MOF) | Dichloromethane | 80 | 24 | 82 | [7] |
| 2-Aminopyridine, Benzaldehyde | NiBDC (MOF) | THF | 90 | 12 | 85 | [8] |
| 2-Aminopyridine, Benzoyl Chloride | Triethylamine (Et₃N) | Dichloromethane | RT | 8 | ~70 | [9] |
| α-Bromoketones, 2-Aminopyridine | Iodine (I₂), tert-Butyl hydroperoxide (TBHP) | Toluene | — | — | — | [10] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-(pyridin-2-yl)benzamide via the Schotten-Baumann reaction.
Caption: Workflow for N-(pyridin-2-yl)benzamide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
2-hydroxy-N-(pyridin-3-yl)benzamide solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-hydroxy-N-(pyridin-3-yl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The presence of a benzamide group and a pyridine ring contributes to its crystalline structure and relatively low polarity, making it more soluble in organic solvents than in water.
Q2: What is the expected solubility of this compound in common solvents?
Q3: What are the initial steps to take when encountering solubility issues?
A3: Start by preparing a stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Subsequently, this stock solution can be diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with your experiment.
Q4: Can pH adjustment improve the solubility of this compound?
A4: Yes, pH can significantly influence the solubility of this compound. The pyridine ring has a basic nitrogen atom that can be protonated at acidic pH, forming a more soluble salt. Conversely, the hydroxyl group is weakly acidic and will be deprotonated at alkaline pH, which can also increase solubility. Therefore, experimenting with a range of pH values for your buffer system is recommended.
Q5: Are there other common techniques to enhance the solubility of this compound?
A5: Several other techniques can be employed to improve the solubility of this compound. These include the use of co-solvents, surfactants, and complexation agents like cyclodextrins.
Troubleshooting Guides
Issue 1: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
-
Cause: The compound is significantly less soluble in the aqueous buffer than in DMSO, causing it to precipitate out upon dilution.
-
Solutions:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.
-
Increase the solvent concentration: If your experimental system allows, slightly increasing the final percentage of DMSO may help keep the compound in solution. However, be mindful of potential solvent effects on your assay.
-
Use a co-solvent: Incorporating a co-solvent like ethanol or polyethylene glycol (PEG) in your final dilution can improve solubility.
-
pH adjustment: Modify the pH of your aqueous buffer to a more favorable range for the compound's solubility.
-
Issue 2: The compound is not dissolving sufficiently in any of the tested solvents.
-
Cause: The crystalline structure of the compound may be highly stable, making it difficult to dissolve.
-
Solutions:
-
Particle size reduction: Grinding the solid compound to a finer powder can increase its surface area and improve the dissolution rate.
-
Heating: Gently warming the solvent while dissolving the compound can increase solubility. Ensure the compound is stable at the elevated temperature.
-
Solid dispersion: For formulation development, creating a solid dispersion of the compound in a hydrophilic polymer can enhance its dissolution.
-
Issue 3: Inconsistent results in biological assays are suspected to be due to poor solubility.
-
Cause: Undissolved particles of the compound can lead to variability in the effective concentration in your experiments.
-
Solutions:
-
Filtration: After preparing your solution, filter it through a 0.22 µm filter to remove any undissolved microcrystals.
-
Complexation with cyclodextrins: Encapsulating the compound in cyclodextrins can create a more stable and soluble complex for use in aqueous media.
-
Regularly vortex or sonicate: Before taking aliquots for your experiments, ensure your stock solution is well-mixed to resuspend any settled particles.
-
Quantitative Data
While specific data for this compound is unavailable, the following table provides solubility data for the structurally analogous compound, salicylanilide (2-hydroxy-N-phenylbenzamide), in various solvents at different temperatures. This can serve as a useful estimation for experimental design.[1]
| Solvent | Temperature (°C) | Mole Fraction Solubility (x 10^3) |
| Water | 25 | Very Low (estimated) |
| Ethanol | 25 | 15.8 |
| 35 | 23.4 | |
| 45 | 34.5 | |
| Methanol | 25 | 110.2 |
| 35 | 155.6 | |
| 45 | 213.9 | |
| Acetone | 25 | 205.7 |
| 35 | 278.4 | |
| 45 | 369.1 | |
| Ethyl Acetate | 25 | 89.1 |
| 35 | 125.3 | |
| 45 | 172.8 | |
| Acetonitrile | 25 | 9.7 |
| 35 | 14.3 | |
| 45 | 20.8 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Protocol 2: Solubility Enhancement using a Co-solvent
-
Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent where it is highly soluble (e.g., 10 mg/mL in DMSO).
-
Working Solution: Prepare a series of dilutions of the stock solution in your desired aqueous buffer. Start with a high dilution factor and gradually decrease it to find the concentration at which precipitation occurs.
-
Observation: Visually inspect for any signs of precipitation immediately after dilution and after a short incubation period. The highest concentration that remains clear is the approximate kinetic solubility in that co-solvent system.
Protocol 3: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1, 1:2).
-
Preparation: Dissolve the HP-β-CD in the aqueous buffer of choice.
-
Complexation: Slowly add the this compound to the HP-β-CD solution while stirring.
-
Equilibration: Continue stirring the mixture at room temperature for 24-48 hours.
-
Analysis: Determine the increase in solubility by measuring the concentration of the compound in the solution, as described in Protocol 1.
Visualizations
Glucokinase Allosteric Activation Pathway
Analogs of this compound have been investigated as allosteric activators of glucokinase (GK).[2][3][4] This enzyme plays a crucial role in glucose homeostasis. The following diagram illustrates the proposed mechanism of action.
Caption: Allosteric activation of glucokinase enhances glucose metabolism.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: A systematic approach to improving compound solubility.
References
Optimizing Synthesis of 2-hydroxy-N-(pyridin-3-yl)benzamide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the reaction conditions for the synthesis of 2-hydroxy-N-(pyridin-3-yl)benzamide. This guide addresses common experimental challenges to enhance yield and purity.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Low Reactivity of 3-Aminopyridine: 3-Aminopyridine is an electron-deficient amine, making it a weaker nucleophile compared to its 2- and 4-isomers. Standard coupling conditions may be insufficient to drive the reaction to completion. | - Use a more potent coupling reagent: Consider HATU or COMU, which are known to be effective for challenging amide couplings. - Increase reaction temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. Monitor for potential side reactions. - Pre-activate the carboxylic acid: Allow the salicylic acid to react with the coupling reagent and a base for a short period before adding the 3-aminopyridine. |
| Incomplete Activation of Salicylic Acid: The chosen coupling reagent may not be efficiently activating the carboxylic acid group of salicylic acid. | - Switch to a different class of coupling reagent: If carbodiimides (e.g., DCC, EDC) are failing, try a phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HATU) reagent. - Ensure anhydrous conditions: Water can hydrolyze the activated ester intermediate, halting the reaction. Use dry solvents and reagents. | |
| Suboptimal Base: The base used may not be strong enough or may be sterically hindered. | - Select an appropriate base: For uronium and phosphonium reagents, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is typically used. For carbodiimide reactions, a catalyst like 4-Dimethylaminopyridine (DMAP) can be beneficial. | |
| Significant Side Product Formation | O-Acylation of Salicylic Acid: The hydroxyl group of salicylic acid can compete with the amine in reacting with the activated carboxylic acid, leading to the formation of ester byproducts or polymers. | - Use a coupling reagent known for high chemoselectivity: HATU is often preferred in such cases. - Control stoichiometry: Use a slight excess of the amine to favor the desired amidation reaction. - Optimize reaction temperature: Lower temperatures may favor the desired N-acylation over O-acylation. |
| Formation of N-acylurea byproduct: This is a common side reaction when using carbodiimide coupling reagents like DCC or EDC. | - Add an auxiliary nucleophile: Including 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress the formation of N-acylurea. - Purification: N-acylurea can often be removed by filtration if it is insoluble, or by chromatography. | |
| Difficult Purification | Unreacted Starting Materials: Due to the low reactivity of 3-aminopyridine, significant amounts may remain after the reaction. Salicylic acid may also be present. | - Aqueous workup: Use a dilute acid wash (e.g., 1M HCl) to remove unreacted 3-aminopyridine. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate) can remove unreacted salicylic acid. - Column chromatography: This is often the most effective method for separating the product from starting materials and byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice. |
| Insoluble Byproducts: Dicyclohexylurea (DCU), a byproduct of DCC, is notoriously difficult to remove due to its low solubility in many organic solvents. | - Choose an alternative coupling reagent: EDC forms a water-soluble urea byproduct that can be easily removed with an aqueous workup. - Filtration: If DCC is used, the DCU can often be removed by filtration, although some may remain in solution. |
Frequently Asked Questions (FAQs)
Q1: Why is my yield for the synthesis of this compound consistently low?
A1: The primary reason for low yields in this specific synthesis is the reduced nucleophilicity of 3-aminopyridine. The electron-withdrawing nature of the pyridine ring at the 3-position makes the amino group less reactive. To improve the yield, you may need to employ more forceful reaction conditions, such as using a highly reactive coupling reagent like HATU, increasing the reaction temperature, or extending the reaction time.
Q2: What is the best coupling reagent for this reaction?
A2: While there is no single "best" reagent for all conditions, uronium-based reagents like HATU are often successful for difficult couplings involving electron-deficient amines. Carbodiimides like DCC or EDC can also be used, but often require the addition of HOBt and a catalytic amount of DMAP to achieve reasonable yields.
Q3: How can I avoid the O-acylation of the salicylic acid hydroxyl group?
A3: O-acylation is a common side reaction. To minimize it, you can try using a slight excess of 3-aminopyridine to outcompete the hydroxyl group. Running the reaction at a lower temperature can also increase the selectivity for N-acylation. Some coupling reagents have a higher propensity for O-acylation than others, so screening different reagents may be necessary.
Q4: What is the recommended solvent for this reaction?
A4: Anhydrous polar aprotic solvents are generally preferred for amide coupling reactions. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. DMF can be particularly effective as it can help to dissolve all reactants and facilitate the reaction.
Q5: How do I effectively purify the final product?
A5: A combination of an aqueous workup and column chromatography is typically the most effective purification strategy. An initial acid wash will remove the unreacted basic 3-aminopyridine, followed by a base wash to remove the acidic salicylic acid. Subsequent purification by silica gel column chromatography should then yield the pure product.
Experimental Protocols
Protocol 1: Synthesis using DCC/DMAP
This protocol is adapted from a procedure for the synthesis of the 2-pyridyl isomer and may require optimization for the 3-pyridyl target.[1]
-
Dissolve salicylic acid (1.0 eq) in anhydrous pyridine.
-
Add 3-aminopyridine (1.1 eq), DCC (1.1 eq), and DMAP (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating (e.g., 55°C) may be required to drive the reaction to completion.[1]
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using HATU
-
Dissolve salicylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add 3-aminopyridine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation (General)
| Coupling Reagent | Additive | Typical Base | Advantages | Disadvantages |
| DCC | HOBt | - | Cost-effective. | Forms insoluble DCU byproduct; risk of racemization. |
| EDC | HOBt | - | Water-soluble urea byproduct, easy workup. | More expensive than DCC. |
| HATU | - | DIPEA | High reactivity, good for hindered amines, low racemization.[1] | Expensive; can be sensitive to moisture. |
| PyBOP | - | DIPEA | High reactivity, good yields. | Byproducts can be difficult to remove. |
| COMU | - | DIPEA | High reactivity, safer than HOBt/HOAt-based reagents. | Relatively new and can be expensive. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
purification challenges of 2-hydroxy-N-(pyridin-3-yl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with 2-hydroxy-N-(pyridin-3-yl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials and byproducts from the synthetic route. These include:
-
Unreacted Salicylic Acid: Due to incomplete reaction, the starting carboxylic acid may remain.
-
Unreacted 3-Aminopyridine: The starting amine may also be present in the crude product.
-
Diacylated byproduct: The formation of a diacylated 3-aminopyridine is a potential byproduct.
-
Benzoic Acid: If benzoyl chloride is used, residual benzoic acid might be present from hydrolysis.[1]
Q2: My crude product is a sticky oil or discolored solid. What could be the cause?
A2: "Oiling out" or discoloration during purification can be caused by the presence of impurities that depress the melting point of the mixture or colored byproducts.[2] Slow cooling during recrystallization and, if necessary, treatment with activated charcoal in the hot solution can help resolve these issues.[2]
Q3: I am having difficulty removing unreacted salicylic acid. What is the recommended procedure?
A3: Unreacted salicylic acid can be removed by performing a mild basic wash during the aqueous workup. Dissolving the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will convert the acidic salicylic acid into its water-soluble sodium salt, which will partition into the aqueous layer.[1][3]
Q4: How can I effectively remove residual 3-aminopyridine from my product?
A4: A dilute acid wash is effective for removing unreacted 3-aminopyridine. After dissolving the crude product in an organic solvent, wash with a 1 M aqueous solution of hydrochloric acid (HCl). The basic pyridine nitrogen will be protonated, forming a water-soluble ammonium salt that can be separated in the aqueous phase.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The solution is cooling too quickly, or the boiling point of the solvent is higher than the melting point of the compound/impurity mixture. | Allow the solution to cool more slowly (e.g., by insulating the flask). If the problem persists, consider a different solvent system or a preliminary purification step like column chromatography.[2] |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used), or nucleation has not initiated. | 1. Induce Crystallization: Scratch the inside of the flask below the solvent line with a glass rod. 2. Add a Seed Crystal: Introduce a small crystal of the pure product. 3. Reduce Solvent Volume: Gently heat to evaporate some solvent until the solution is slightly cloudy, then cool slowly.[2] |
| Low recovery of purified product. | The chosen solvent has too high of a solubility for the product at cold temperatures, or too much solvent was used for washing. | Select a solvent in which the product has high solubility when hot and low solubility when cold. Use a minimal amount of ice-cold solvent to wash the collected crystals. |
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the product from impurities. | The mobile phase polarity is not optimized. | Use Thin Layer Chromatography (TLC) to test various solvent mixtures to find an eluent system that provides good separation (aim for an Rf of ~0.3 for the product). A gradient of ethyl acetate in hexanes is a common starting point.[3][4] |
| Product is retained on the column or shows significant tailing. | The amide and pyridine functionalities can interact strongly with the acidic silica gel. | Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase to neutralize active sites on the silica gel and improve elution.[5][6] |
| Co-elution of the product with an impurity. | The impurity has a very similar polarity to the product under the chosen conditions. | 1. Optimize Mobile Phase: Fine-tune the solvent gradient or try a different solvent system. 2. Change Stationary Phase: If silica gel is ineffective, consider using alumina or a reverse-phase (C18) column.[2] |
Data Presentation
Table 1: Recommended Solvents for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Comments |
| Ethanol | Low | High | A good option for single-solvent recrystallization.[3] |
| Isopropanol | Low | High | Often yields high-purity crystals.[3] |
| Ethyl Acetate/Hexane | Low (in mixture) | High (in mixture) | A two-solvent system where hexane acts as the anti-solvent. Good for fine-tuning solubility. |
| Water | Insoluble | Insoluble | Primarily used for washing during workup, not for recrystallization of the final product.[3] |
Table 2: Typical Column Chromatography Conditions
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh for flash chromatography)[3] |
| Mobile Phase (Eluent) | Gradient of 10% to 70% Ethyl Acetate in Hexanes.[6] |
| Elution Order | 1. Less polar impurities 2. This compound 3. More polar impurities (e.g., salicylic acid) |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (aq) to remove unreacted 3-aminopyridine. Separate the aqueous layer.
-
Base Wash: Wash the organic layer with a saturated NaHCO₃ (aq) solution to remove unreacted salicylic acid.[1] Separate the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated NaCl (aq) solution to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude purified product.[3]
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product from the acid-base extraction in a minimal amount of dichloromethane or the initial mobile phase.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a column.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Collect fractions and monitor by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[5]
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for addressing common recrystallization issues.
References
Technical Support Center: Stability and Degradation of 2-hydroxy-N-(pyridin-3-yl)benzamide in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2-hydroxy-N-(pyridin-3-yl)benzamide in solution. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in solution?
Based on the chemical structure, an amide linkage and phenolic hydroxyl group, the primary factors influencing stability are expected to be pH, light, and temperature. Amide bonds are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1] Aromatic compounds can also be prone to photodegradation.
Q2: How does pH affect the stability of this compound?
Q3: Is this compound sensitive to light?
Yes, compounds with similar aromatic structures, such as niclosamide, are known to be photosensitive and degrade upon exposure to sunlight and UV light.[2] It is, therefore, crucial to protect solutions of this compound from light to prevent photodegradation and ensure the integrity of the compound.[2]
Q4: What are the likely degradation products of this compound?
The most probable degradation pathway is the hydrolysis of the amide bond. This would cleave the molecule into salicylic acid and 3-aminopyridine. Under different stress conditions, such as oxidation or photodegradation, other degradation products may form.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my compound in solution during my experiments.
-
Question: What is the pH of your solution?
-
Question: Is your solution protected from light?
-
Guidance: Exposure to ambient or UV light can cause photodegradation.[2] Store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
-
Question: At what temperature are you storing your solution?
-
Guidance: Elevated temperatures can increase the rate of degradation. Store solutions at refrigerated (2-8 °C) or frozen temperatures, unless solubility is an issue. While some related compounds show that temperature variations might not be the most significant factor in hydrolysis compared to pH[3], it is a good practice to control it.
-
Issue 2: My analytical results (e.g., HPLC) show unexpected peaks appearing over time.
-
Question: Have you performed a forced degradation study?
-
Question: How are you preparing your samples for analysis?
-
Guidance: The degradation could be occurring during sample preparation. Ensure that the diluents used are compatible with the compound and that the preparation time is minimized.
-
Data Presentation: Predicted Stability Profile
The following table summarizes the expected qualitative stability of this compound under various stress conditions, based on data from structurally similar compounds. This should be used as a general guideline.
| Stress Condition | Parameter | Expected Outcome | Probable Degradation Products |
| Hydrolysis | 0.1 M HCl, 60°C | Moderate Degradation | Salicylic acid, 3-aminopyridine |
| pH 7 Buffer, 60°C | Minor Degradation | Salicylic acid, 3-aminopyridine | |
| 0.1 M NaOH, RT | Rapid Degradation | Salicylate, 3-aminopyridine | |
| Oxidation | 3% H₂O₂, RT | Moderate Degradation | Oxidized derivatives |
| Photolysis | UV light (254 nm), RT | Significant Degradation | Photodegradation products |
| Sunlight, RT | Moderate Degradation | Photodegradation products | |
| Thermal | 80°C, in solid state | Minor Degradation | Thermally induced products |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.[5]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to UV light (254 nm) and sunlight for 48 hours. A control sample should be kept in the dark.
-
Thermal Degradation (Solution): Heat a solution of the compound at 80°C for 48 hours.
-
Thermal Degradation (Solid): Keep the solid compound in an oven at 80°C for 48 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method like HPLC with a photodiode array (PDA) detector.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its degradation products.
Methodology:
-
Chromatographic System: HPLC with a PDA detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).
-
Gradient Program (Example):
Time (min) % Acetonitrile % Buffer 0 20 80 15 80 20 20 80 20 22 20 80 | 30 | 20 | 80 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined from its UV spectrum).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity (peak purity of the parent compound in the presence of degradants), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Postulated degradation pathway.
References
Technical Support Center: Synthesis of 2-hydroxy-N-(pyridin-3-yl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-hydroxy-N-(pyridin-3-yl)benzamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
Answer:
Low or no yield in the synthesis of this compound is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The direct reaction between salicylic acid and 3-aminopyridine is often slow and low-yielding. Activation of the carboxylic acid group of salicylic acid is crucial.
-
Solution 1: Use of Coupling Agents: Employing coupling agents is the most common and effective strategy. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. For improved efficiency and to suppress side reactions, they should be used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[1] A combination of EDC, HOBt, and a catalytic amount of DMAP in a suitable solvent like acetonitrile can significantly improve yields.[1]
-
Solution 2: Conversion to Acid Chloride: Convert salicylic acid to salicyl-2-oyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive towards the amine. This method can be very effective but may require careful handling of the reagents and control of reaction conditions to avoid side reactions.
-
-
Poor Nucleophilicity of 3-Aminopyridine: The nitrogen atom in the pyridine ring can be protonated under acidic conditions, reducing the nucleophilicity of the amino group.
-
Solution: Ensure the reaction is carried out under neutral or slightly basic conditions. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) can be beneficial, especially if the amine starting material is in the form of a salt.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role.
-
Solution:
-
Solvent: Aprotic polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally good choices. Acetonitrile has also been shown to be effective.[1]
-
Temperature: Many coupling reactions are initiated at 0°C and then allowed to warm to room temperature. In some cases, gentle heating (e.g., to 60°C) might be necessary to drive the reaction to completion, but this should be monitored carefully to avoid decomposition.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.[3]
-
-
-
Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of salicylic acid and reducing the yield.
-
Solution: Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
Issue 2: Formation of Significant Side Products/Impurities
Question: My reaction is producing the desired product, but I am also observing significant impurities that are difficult to separate. What are these side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge. Identifying these impurities is the first step towards mitigating their formation.
Common Side Reactions and Impurities:
-
N-acylurea Formation: When using carbodiimide coupling agents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove.
-
Solution: The addition of HOBt or HOAt can trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine. This significantly reduces the formation of N-acylurea.
-
-
Symmetric Anhydride Formation: Two molecules of salicylic acid can react with the coupling agent to form a symmetric anhydride. While this anhydride can still react with the amine, it alters the stoichiometry and can lead to incomplete reactions.
-
Solution: Controlling the order of addition of reagents can help. Adding the coupling agent to a mixture of the carboxylic acid, amine, and additive is often preferred.
-
-
Diacylation of the Amine: Although less common with 3-aminopyridine, it is possible for the product amide to be acylated again, especially if a large excess of a highly reactive acylating agent (like an acid chloride) is used.
-
Solution: Use a stoichiometry of close to 1:1 for the acid and amine. A slight excess of the amine (e.g., 1.1 equivalents) can be used to ensure the complete consumption of the activated acid.[3]
-
-
Racemization (if applicable): If chiral centers are present in the starting materials, racemization can be a concern, particularly with carbodiimide reagents.
-
Solution: The use of additives like HOBt or HOAt is known to suppress racemization.[3]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product. What are the best methods for purifying this compound?
Answer:
Purification can be challenging due to the properties of the product and potential byproducts.
Purification Strategies:
-
Removal of Urea Byproducts:
-
DCC: The byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents and can often be removed by filtration.
-
EDC: The corresponding urea byproduct is water-soluble and can typically be removed by an aqueous workup.
-
-
Aqueous Workup: Washing the crude reaction mixture with a mild base (e.g., saturated aqueous sodium bicarbonate solution) can help remove unreacted salicylic acid and acidic additives like HOBt. A subsequent wash with a dilute acid (e.g., 1M HCl) can remove unreacted 3-aminopyridine and basic impurities. Be cautious with the pH to avoid hydrolysis of the amide product.
-
Column Chromatography: This is a very effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution system of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone) is commonly used.
-
Recrystallization: If a solid product of reasonable purity is obtained after chromatography or workup, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent final purification step to obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with a good yield?
A1: The use of a carbodiimide coupling agent like EDC in combination with an additive such as HOBt is a widely adopted and reliable method for amide bond formation. This approach offers a good balance of reactivity, suppression of side reactions, and ease of workup. The use of catalytic DMAP can further enhance the reaction rate.[1]
Q2: Can I use thionyl chloride to make the acid chloride of salicylic acid?
A2: Yes, thionyl chloride (SOCl₂) can be used to convert salicylic acid to its acid chloride. However, care must be taken as the phenolic hydroxyl group can also react with SOCl₂. Protecting the hydroxyl group as an ester (e.g., acetate) before forming the acid chloride, followed by deprotection after the amidation, can be a more controlled approach.
Q3: What is the role of DMAP in the coupling reaction?
A3: 4-Dimethylaminopyridine (DMAP) acts as a highly effective acylation catalyst. It reacts with the activated carboxylic acid intermediate (e.g., the O-acylisourea or the active ester from HOBt) to form a highly reactive N-acylpyridinium salt. This intermediate then readily reacts with the amine, and the DMAP is regenerated. DMAP is typically used in catalytic amounts (e.g., 0.1 equivalents).[1]
Q4: My 3-aminopyridine is dark in color. Does this affect the reaction?
A4: 3-Aminopyridine can darken over time due to oxidation and exposure to light. While slight discoloration may not significantly impact the reaction, a very dark color suggests the presence of impurities. It is recommended to purify the 3-aminopyridine, for instance by recrystallization from a suitable solvent, before use to ensure a clean reaction and better yield.[4]
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials (salicylic acid and 3-aminopyridine) from the product. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the progress of the reaction. Staining with an appropriate indicator (e.g., potassium permanganate or UV light) can help visualize the spots. LC-MS is another powerful technique that can provide more detailed information about the reaction progress and the formation of any side products.
Data Presentation
Table 1: Comparison of Common Coupling Agent Systems for Amide Synthesis
| Coupling Agent System | Typical Solvent | Temperature (°C) | General Yield Range | Advantages | Disadvantages |
| EDC / HOBt / DMAP (cat.) | DCM, DMF, CH₃CN | 0 to RT | Good to Excellent | High efficiency, water-soluble byproduct, suppresses side reactions.[1] | EDC can be moisture-sensitive. |
| DCC / DMAP | DCM, THF | 0 to RT | Good | Effective, inexpensive. | DCU byproduct can be difficult to remove, potential for N-acylurea formation.[2] |
| SOCl₂ then Amine | Toluene, DCM (reflux) | RT to Reflux | Variable to Good | Highly reactive intermediate, inexpensive. | Harsh conditions, potential for side reactions with other functional groups. |
| HATU / DIPEA | DMF, DCM | 0 to RT | Excellent | High reactivity, low racemization, suitable for difficult couplings. | Expensive. |
Experimental Protocols
Protocol 1: Synthesis using EDC/HOBt Coupling
Materials:
-
Salicylic acid
-
3-Aminopyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) (optional, if amine is a salt)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add salicylic acid (1.0 eq.), 3-aminopyridine (1.1 eq.), and HOBt (1.2 eq.).
-
Add anhydrous DCM or DMF to dissolve the solids.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add EDC (1.2 eq.) portion-wise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the EDC/HOBt mediated synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Crystallization of 2-hydroxy-N-(pyridin-3-yl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-hydroxy-N-(pyridin-3-yl)benzamide.
Troubleshooting Crystallization Issues
Crystallization is a critical step for obtaining pure, solid forms of active pharmaceutical ingredients. The following guide addresses common problems encountered during the crystallization of this compound and provides potential solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| CRY-001 | No crystals are forming. | - Solution is not supersaturated.- Cooling is too slow.- Insufficient nucleation sites. | - Concentrate the solution by slowly evaporating the solvent.- Cool the solution to a lower temperature.- Induce nucleation by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| CRY-002 | Oiling out / Formation of a liquid phase instead of solid crystals. | - The melting point of the compound is lower than the temperature of the solution.[1]- The solvent is too nonpolar for the compound.- High concentration of impurities. | - Lower the crystallization temperature.- Add a more polar co-solvent.- Purify the crude product before crystallization. |
| CRY-003 | Rapid formation of fine powder or amorphous solid ("crashing out"). | - Solution is too supersaturated.[1]- Cooling is too rapid. | - Re-dissolve the solid by heating and add a small amount of additional solvent to reduce supersaturation.[1]- Allow the solution to cool more slowly at room temperature before moving to an ice bath. |
| CRY-004 | Low yield of crystals. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[1]- Incomplete precipitation. | - Reduce the amount of solvent used for dissolution.- Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| CRY-005 | Formation of different crystal habits or polymorphs. | - Different solvents or cooling rates can lead to different crystal forms.[2][3]- Presence of impurities can influence crystal packing.[4] | - Screen various solvents and solvent mixtures.- Control the cooling rate precisely.- Ensure high purity of the starting material. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of this compound?
Q2: How can I improve the purity of my crystals?
A2: To improve purity, ensure that the crystallization process is slow. Rapid crystal growth can trap impurities within the crystal lattice.[1] If impurities persist, consider a second recrystallization step or purifying the material by another method, such as column chromatography, before crystallization.
Q3: My crystals are very small needles. How can I grow larger crystals?
A3: The formation of small, needle-like crystals often results from rapid nucleation and crystal growth. To obtain larger crystals, try to slow down the crystallization process. This can be achieved by:
-
Reducing the degree of supersaturation (using slightly more solvent).
-
Slowing down the cooling process.
-
Using a vapor diffusion or slow evaporation method.[5]
Q4: What are polymorphs and why are they important for this compound?
A4: Polymorphs are different crystalline forms of the same compound that have distinct arrangements of molecules in the crystal lattice.[2][3] Different polymorphs can exhibit different physical properties, including solubility, melting point, and stability, which are critical for drug development. It is important to identify and control the polymorphic form of this compound to ensure consistent product quality and performance.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling with stirring until the solid is completely dissolved. Add a minimal amount of excess solvent to ensure the solution is not oversaturated at the boiling point.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry or dry them in a vacuum oven at an appropriate temperature.
Data Presentation
Table 1: Physicochemical Properties of Structurally Similar Compounds
| Compound | Molecular Formula | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors |
| 2-hydroxy-N-(pyridin-3-ylmethyl)benzamide[6] | C₁₃H₁₂N₂O₂ | 228.25 | 1.7172 | 2 | 3 |
| 2-hydroxy-N-(2H-pyridin-1-yl)benzamide[7] | C₁₂H₁₂N₂O₂ | 216.24 | 2.6 | 1 | 2 |
Visualizations
Crystallization Troubleshooting Workflow
Caption: A flowchart for troubleshooting common crystallization problems.
Signaling Pathway of Crystal Nucleation and Growth
Caption: The process of crystallization from solution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-hydroxy-N-(2H-pyridin-1-yl)benzamide | C12H12N2O2 | CID 150345036 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of 2-hydroxy-N-(pyridin-3-yl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxy-N-(pyridin-3-yl)benzamide and encountering challenges with its cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cell permeability important for its function?
A1: this compound is a small molecule belonging to the benzamide class of compounds. For many of its potential therapeutic applications, such as acting as an inhibitor of intracellular enzymes like histone deacetylases (HDACs) or sirtuins, the compound must be able to cross the cell membrane to reach its target within the cell. Poor cell permeability can severely limit its biological activity and therapeutic efficacy.
Q2: What are the likely causes of poor cell permeability for this compound?
A2: The poor cell permeability of this compound can likely be attributed to its physicochemical properties. The presence of multiple hydrogen bond donors (from the hydroxyl and amide groups) and acceptors increases its polarity, making it less favorable to partition into the hydrophobic lipid bilayer of the cell membrane. The formation of intramolecular hydrogen bonds can sometimes shield these polar groups and improve permeability, but this is conformation-dependent.[1][2]
Q3: How can I experimentally measure the cell permeability of my compound?
A3: The two most common in vitro methods for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for quickly screening compounds and determining their intrinsic passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal Caco-2 cells, which differentiate to form tight junctions and express various transporters. It provides a more comprehensive assessment of permeability, including both passive diffusion and active transport mechanisms (such as efflux).
Q4: What are the potential intracellular targets of this compound?
A4: Based on its structural similarity to other known inhibitors, this compound may target intracellular enzymes such as:
-
Histone Deacetylases (HDACs): These enzymes play a crucial role in gene expression regulation by removing acetyl groups from histones. HDAC inhibitors are being investigated as anti-cancer agents.
-
Sirtuins (SIRTs): This is a class of NAD+-dependent deacetylases involved in various cellular processes, including metabolism, DNA repair, and inflammation.
-
Nicotinamide Phosphoribosyltransferase (NAMPT): This enzyme is involved in the NAD+ salvage pathway and is a target in some cancer therapies.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in PAMPA
If you observe a low apparent permeability coefficient (Papp) in your PAMPA experiment, it suggests that the compound has poor passive diffusion characteristics.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| High Polarity | Modify the compound to increase its lipophilicity (LogP). This can be achieved by adding non-polar functional groups or masking polar groups. | Increasing lipophilicity enhances partitioning into the lipid membrane. |
| High Number of Hydrogen Bond Donors | Synthesize prodrugs where the hydroxyl or amide groups are temporarily masked with moieties that can be cleaved intracellularly. | Masking hydrogen bond donors reduces the desolvation penalty for entering the lipid bilayer.[1][2] |
| Suboptimal Assay Conditions | Vary the lipid composition of the artificial membrane in the PAMPA assay to better mimic the target cell type. | Different cell types have different membrane lipid compositions, which can affect permeability. |
Issue 2: High Efflux Ratio in Caco-2 Assay
A high efflux ratio (Papp B-A / Papp A-B > 2) in a Caco-2 assay indicates that your compound is likely a substrate for active efflux transporters, such as P-glycoprotein (P-gp).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Substrate for Efflux Pumps | Co-incubate the compound with a known efflux pump inhibitor (e.g., verapamil for P-gp). | If the A-B permeability increases and the efflux ratio decreases in the presence of the inhibitor, it confirms that the compound is an efflux substrate. |
| Structural Features Recognized by Transporters | Modify the chemical structure to remove or alter the moieties recognized by the efflux transporter. | This can reduce active efflux and increase intracellular accumulation. |
| Saturation of Efflux Transporters | Increase the concentration of the compound in the assay. | If the efflux is saturable, increasing the concentration may lead to a lower efflux ratio. |
Quantitative Data
Table 1: Physicochemical Properties and Permeability of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Predicted Permeability |
| This compound | 214.22 | 2.1 | 2 | 3 | 62.0 | Low to Moderate |
| Nicotinamide | 122.12 | -0.4 | 1 | 2 | 69.1 | Moderate |
| Salicylamide | 137.14 | 1.3 | 2 | 2 | 66.4 | Moderate |
Data for this compound are calculated estimates. Permeability is predicted based on physicochemical properties.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general procedure for assessing the passive permeability of a compound.
Materials:
-
96-well PAMPA "sandwich" plates (donor and acceptor plates)
-
PAMPA lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive and negative control compounds
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the acceptor plate by adding 300 µL of PBS to each well.
-
Coat the membrane of the donor plate by carefully adding 5 µL of the PAMPA lipid solution to each well. Allow the solvent to evaporate for approximately 5 minutes.
-
Prepare the donor solutions by diluting the test and control compounds to the final desired concentration (e.g., 100 µM) in PBS.
-
Add 200 µL of the donor solutions to the wells of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich".
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the steps for measuring permeability across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution (for monolayer integrity check)
-
TEER meter
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts at an appropriate density and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Prior to the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity. TEER values should be above a predetermined threshold (e.g., 250 Ω·cm²).
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) permeability, add the test compound in HBSS (pH 6.5) to the apical chamber and fresh HBSS (pH 7.4) to the basolateral chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound in HBSS (pH 7.4) to the basolateral chamber and fresh HBSS (pH 7.4) to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Perform a Lucifer yellow leak test to confirm monolayer integrity after the experiment.
-
Calculate the Papp value using the following equation:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
Visualizations
Caption: Experimental workflow for assessing cell permeability.
Caption: Troubleshooting logic for poor in vitro efficacy.
References
addressing off-target effects of 2-hydroxy-N-(pyridin-3-yl)benzamide in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of 2-hydroxy-N-(pyridin-3-yl)benzamide and other benzamide-based compounds in experimental assays.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected or inconsistent results in our cellular assays with this compound. What could be the underlying cause?
A1: Inconsistent results between biochemical and cellular assays often point towards off-target effects or issues with the compound's physicochemical properties. While your compound may show high potency and selectivity in a purified enzyme assay, the complex environment of a cell can lead to interactions with other proteins, triggering unintended signaling pathways.[1] Additionally, benzamide derivatives can sometimes exhibit poor solubility or form aggregates in aqueous solutions, leading to non-specific inhibition and assay artifacts.[2]
Q2: What are the likely off-target classes for a benzamide-based inhibitor like this compound?
A2: The benzamide scaffold is present in a wide range of bioactive molecules, making the off-target profile potentially diverse.[1][2] For compounds with this structure, potential off-targets can include:
-
Sirtuins (SIRTs): Several sirtuin inhibitors possess a benzamide core. Cross-reactivity with other sirtuin isoforms is a common concern.[3][4][5]
-
Histone Deacetylases (HDACs): Some benzamide-containing compounds are known to inhibit HDACs, particularly class I HDACs.[1][6]
-
Kinases: Although less common, the ATP-binding pocket of some kinases might accommodate benzamide-like structures.[1]
-
Other Enzymes: Various other enzymes, such as carbonic anhydrases and inosine monophosphate dehydrogenase (IMPDH), have been shown to be inhibited by certain benzamide derivatives.[1]
Q3: How can we confirm that this compound is engaging our intended target within the cell?
A3: Confirming target engagement in a cellular context is crucial. Several methods can be employed:
-
Cellular Thermal Shift Assay (CETSA): This is a powerful technique to verify direct binding of your compound to the intended target in intact cells. The principle is that ligand binding increases the thermal stability of the target protein.[1][2]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that can quantify compound binding to a specific protein target.
-
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach can provide a global view of target engagement and selectivity.[1]
Q4: We suspect our compound is forming aggregates in our biochemical assays. How can we test for and mitigate this?
A4: Compound aggregation is a frequent cause of non-specific inhibition and can be identified by steep, non-sigmoidal dose-response curves. To address this:
-
Detergent Test: Including a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 in the assay buffer can disrupt aggregates. A significant decrease in the compound's apparent potency in the presence of the detergent is a strong indicator of aggregation-based activity.[2]
-
Dynamic Light Scattering (DLS): This technique can provide direct physical evidence of particle formation in your assay buffer.
Troubleshooting Guides
Problem 1: Discrepancy Between Biochemical and Cellular Assay Potency
-
Possible Cause: Poor cell permeability, active efflux from cells, rapid metabolism, or significant off-target effects in the cellular environment.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting potency discrepancies.
Problem 2: High Background Signal or Non-Specific Effects in Cellular Assays
-
Possible Cause: Compound-induced cytotoxicity, interference with the assay reporter system, or broad off-target activity.
-
Troubleshooting Workflow:
Caption: Workflow for addressing non-specific cellular effects.
Quantitative Data Summary
The following tables present hypothetical data for a generic benzamide-based sirtuin inhibitor to illustrate the type of information that should be generated.
Table 1: In Vitro Potency and Selectivity Profile
| Target | IC50 (nM) |
| SIRT2 (On-Target) | 50 |
| SIRT1 | 500 |
| SIRT3 | > 10,000 |
| SIRT5 | 1,200 |
| HDAC1 | > 20,000 |
| HDAC6 | 8,500 |
Table 2: Cellular Activity and Target Engagement
| Assay | Cell Line | EC50 (nM) |
| Cellular Target Inhibition | HEK293 | 250 |
| Cytotoxicity (MTT) | HEK293 | 15,000 |
| Target Engagement (CETSA) | HEK293 | 200 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the binding of this compound to its intended target protein in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with varying concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1 hour).
-
Heating: After treatment, harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Protein Quantification: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Plot the band intensity of the target protein against the heating temperature for each compound concentration. An increase in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Protocol 2: Kinase Panel Screening
Objective: To assess the off-target activity of this compound against a panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Assay: Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of recombinant kinases (e.g., a panel of 96 or more kinases). The assays are typically radiometric or fluorescence-based and measure the inhibition of kinase activity at a fixed ATP concentration.
-
Data Analysis: The results are usually provided as the percentage of inhibition at a specific compound concentration (e.g., 1 µM or 10 µM). Follow-up dose-response curves should be generated for any kinases that show significant inhibition to determine the IC50 values.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical scenario where a benzamide-based inhibitor, intended to target a specific sirtuin (SIRT-X), also exhibits off-target effects on a kinase pathway.
Caption: On-target vs. off-target signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Production of 2-Hydroxy-N-(pyridin-3-yl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-hydroxy-N-(pyridin-3-yl)benzamide.
Troubleshooting Guides
Scaling up the production of this compound can present several challenges. This section addresses common issues, their potential causes, and recommended solutions.
Issue 1: Low Reaction Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gradually increase the reaction time or temperature, but be mindful of potential side reactions. |
| Poor Quality Starting Materials: Impurities in salicylic acid or 3-aminopyridine can interfere with the reaction. | Ensure the purity of starting materials through techniques like recrystallization or by using reagents from a reputable supplier. |
| Suboptimal Coupling Agent: The chosen coupling agent may not be efficient for this specific amide bond formation. | Experiment with different coupling agents such as dicyclohexylcarbodiimide (DCC) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).[1] |
| Moisture in Reaction: Water can hydrolyze the activated carboxylic acid intermediate, reducing the yield. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Product Purity Issues
| Potential Cause | Recommended Solution |
| Formation of Colored Impurities: Oxidation of phenolic groups or other side reactions can lead to discoloration. | - Add a reducing agent like sodium sulfite or sodium thiosulfate to the reaction mixture. - Treat the crude product with activated charcoal during recrystallization. |
| Presence of Unreacted Starting Materials: Incomplete reaction or improper work-up. | - Optimize reaction conditions to ensure complete conversion. - Purify the crude product using column chromatography or recrystallization from a suitable solvent system. |
| Formation of Side Products: Potential side reactions include the formation of esters or di-acylated products. | - Control the stoichiometry of the reactants carefully. - Optimize the reaction temperature and time to minimize side reactions. |
Issue 3: Challenges in Scale-Up
| Potential Cause | Recommended Solution |
| Exothermic Reaction: The amidation reaction can be exothermic, leading to poor temperature control and increased side products on a larger scale. | - Implement a controlled addition of reagents. - Use a jacketed reactor with efficient cooling. |
| Difficult Product Isolation: The product may be difficult to crystallize or filter on a large scale. | - Screen for an optimal recrystallization solvent system. - For fine powders that are difficult to filter, consider adjusting the cooling rate during crystallization to obtain larger crystals. |
| Emulsion Formation During Extraction: Emulsions can form during aqueous work-up, making phase separation difficult. | - Add brine (saturated NaCl solution) to the extraction mixture to help break the emulsion. - Consider using a different solvent system for extraction. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct method is the coupling of salicylic acid and 3-aminopyridine using a suitable coupling agent. The reaction typically involves activating the carboxylic acid group of salicylic acid, followed by nucleophilic attack by the amino group of 3-aminopyridine.
Q2: What are the key safety considerations when scaling up this synthesis?
Key safety considerations include:
-
Handling of Reagents: Many coupling agents and solvents are hazardous. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).
-
Exothermic Reactions: As mentioned in the troubleshooting guide, be prepared for heat evolution and ensure adequate cooling capacity.
-
Solvent Safety: Use solvents in a well-ventilated area and take precautions against fire hazards.
Q3: How can I purify the final product effectively?
Recrystallization is a common method for purifying this compound. Suitable solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes. Column chromatography using silica gel can also be employed for higher purity.
Q4: What is the biological significance of this compound?
Salicylamide derivatives, including this compound, are known for their anti-inflammatory properties.[2] They can act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3][4]
Data Presentation
Table 1: Hypothetical Yield Comparison for this compound Synthesis
| Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| DCC | Dichloromethane | 25 | 12 | 75 |
| HATU | Dimethylformamide | 25 | 8 | 85 |
| COMU | Acetonitrile | 25 | 6 | 90 |
| T3P | Ethyl Acetate | 50 | 10 | 82 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of N-aryl salicylamides.
Materials:
-
Salicylic acid
-
3-Aminopyridine
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve salicylic acid (1 equivalent) in anhydrous DCM.
-
Add 3-aminopyridine (1 equivalent) to the solution and stir.
-
In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the salicylic acid and 3-aminopyridine mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to yield this compound as a solid.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound.
References
Validation & Comparative
In Vivo Efficacy of 2-hydroxy-N-(pyridin-3-yl)benzamide and Alternatives in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of selected anti-cancer compounds, offering a benchmark for the evaluation of 2-hydroxy-N-(pyridin-3-yl)benzamide. Due to the limited availability of in vivo data for this compound, this document focuses on the well-characterized histone deacetylase (HDAC) inhibitor SAHA (Vorinostat) and the natural chalcone Cardamonin as key comparators. The data presented is intended to serve as a valuable resource for researchers investigating novel anti-cancer therapeutics.
Comparative Efficacy of Selected Anti-Cancer Agents
The following table summarizes the in vivo anti-cancer effects of SAHA (Vorinostat) and Cardamonin in various cancer models. These compounds have demonstrated significant activity in preclinical studies, leading to the clinical approval of SAHA for treating cutaneous T-cell lymphoma.
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Efficacy Findings | Reference(s) |
| SAHA (Vorinostat) | Cutaneous T-Cell Lymphoma | Xenograft Mouse Model | 400 mg daily (oral) | Antitumor activity observed. | [1] |
| Ovarian Cancer | Nude Mouse Model | Not specified | In combination with paclitaxel, improved survival compared to control. | [2] | |
| Breast Cancer | BALB/c Nude Mice with BC Xenograft | Not specified | Synergistic growth inhibition when combined with taxol. | [3] | |
| Various Solid Tumors and Hematological Malignancies | Rodent Models | Not specified | Growth arrest in prostate cancer, leukemia, breast cancer, colon cancer, and lung cancer models. | [4] | |
| Cardamonin | Ovarian Cancer | In vivo model | 10 mg/kg | Significant decrease in tumor volume. | [5] |
| Triple-Negative Breast Cancer | Xenograft Mouse Model | 5 mg/kg | Reduction in xenograft tumor growth. | [6] | |
| Gastric Cancer | BALB/c Xenograft Nude Mice | Not specified | Marked reduction of neoplasm growth when combined with 5-FU in chemo-resistant cells. | [6] | |
| Colorectal Cancer | Animal Model | Not specified | Inhibited tumor growth by downregulating the antiproliferative marker Ki-67. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative experimental protocols for evaluating the anti-cancer efficacy of investigational compounds.
General In Vivo Xenograft Model Protocol
A common method for assessing in vivo anti-cancer efficacy involves the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.
-
Cell Culture: Human cancer cell lines (e.g., ovarian cancer cell line SKOV3, breast cancer cell line MDA-MB-231) are cultured in appropriate media and conditions.
-
Animal Model: Female nude mice (athymic nu/nu), typically 4-6 weeks old, are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of media) is injected subcutaneously or intraperitoneally into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a specified volume (e.g., 100-150 mm³), mice are randomized into control and treatment groups. The investigational compound (e.g., Cardamonin at 10 mg/kg) or vehicle control is administered via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily for a set number of weeks).
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Tumor weight may also be measured at the end of the study. Survival analysis can also be performed.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess for treatment-related toxicity.
-
Histopathological and Molecular Analysis: At the end of the study, tumors and major organs may be harvested for histological examination and analysis of biomarkers (e.g., Ki-67, cleaved caspase-3) by immunohistochemistry or western blotting.
Signaling Pathways
Understanding the molecular mechanisms of action is critical for drug development. The following diagrams illustrate the key signaling pathways targeted by SAHA and Cardamonin.
SAHA (Vorinostat) Signaling Pathway
SAHA is a broad-spectrum HDAC inhibitor. By inhibiting HDACs, SAHA leads to the accumulation of acetylated histones, which alters chromatin structure and gene expression. This results in the transcription of tumor suppressor genes and other genes that regulate the cell cycle and apoptosis, ultimately leading to cancer cell death.
References
- 1. ashpublications.org [ashpublications.org]
- 2. In vitro and in vivo histone deacetylase inhibitor therapy with suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardamonin induces G2/M phase arrest and apoptosis through inhibition of NF-κB and mTOR pathways in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the potential anticancer properties of cardamonin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardamonin as a potential anticancer agent: Preclinical insights and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-hydroxy-N-(pyridin-3-yl)benzamide and Other Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote chromatin condensation, leading to transcriptional repression. In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes. HDAC inhibitors (HDACis) counteract this by inducing histone hyperacetylation, which leads to a more relaxed chromatin structure and the re-expression of silenced genes, ultimately resulting in cell cycle arrest, differentiation, and apoptosis of cancer cells. Beyond histones, HDACs also deacetylate non-histone proteins, further contributing to the diverse biological effects of their inhibitors.
Performance Comparison of HDAC Inhibitors
HDAC inhibitors are broadly classified based on their chemical structure, which influences their potency and isoform selectivity. The primary classes include hydroxamic acids, cyclic peptides, short-chain fatty acids, and benzamides. 2-hydroxy-N-(pyridin-3-yl)benzamide belongs to the benzamide class of HDAC inhibitors.
While specific IC50 values for this compound are not publicly available, studies on similar 2-hydroxy benzamide derivatives suggest they can exhibit HDAC inhibitory activity. For instance, some 2-hydroxy benzamide compounds have been shown to retain potency against HDAC3 but may have reduced selectivity against other class I HDACs like HDAC1 and HDAC2.
For a quantitative comparison, the following table summarizes the inhibitory activity (IC50 values) of several well-known HDAC inhibitors against various HDAC isoforms.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| Vorinostat (SAHA) | Hydroxamic Acid | 10[1][2][3] | - | 20[1][2][3] | - | - | - |
| Panobinostat (LBH589) | Hydroxamic Acid | <13.2 | <13.2 | <13.2 | Mid-nM | <13.2 | Mid-nM |
| Belinostat (PXD101) | Hydroxamic Acid | 41 | 125 | 30 | 115 | 82 | 216 |
| Romidepsin (FK228) | Cyclic Peptide | 36[4] | 47[4] | - | 510[4] | 1400[4] | - |
| Entinostat (MS-275) | Benzamide | 243[5] | 453[5] | 248[5] | - | - | >100,000[6] |
Note: IC50 values can vary depending on the assay conditions. The data presented is a representation from available literature.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for HDAC inhibitors involves the direct inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins. This triggers a cascade of downstream cellular events.
Caption: General signaling pathway of HDAC inhibitors.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the performance of HDAC inhibitors.
In Vitro HDAC Activity Assay (Fluorometric)
Objective: To determine the in vitro inhibitory activity of a compound against specific recombinant HDAC isoforms.
Methodology:
-
Recombinant human HDAC enzyme is diluted in assay buffer.
-
The test compound (e.g., this compound) is serially diluted and added to the wells of a microplate.
-
The enzymatic reaction is initiated by adding a fluorogenic HDAC substrate.
-
The plate is incubated at 37°C for a specified period (e.g., 60 minutes).
-
A developer solution containing a protease is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
IC50 values are calculated from the dose-response curves.
Caption: Workflow for an in vitro HDAC activity assay.
Cell-Based HDAC Inhibition Assay
Objective: To measure the ability of a compound to inhibit HDAC activity within intact cells.
Methodology:
-
Cells are seeded in a multi-well plate and allowed to attach overnight.
-
Cells are treated with various concentrations of the test compound.
-
A cell-permeable, acetylated substrate is added to the cells. Inside the cells, HDACs deacetylate the substrate.
-
After an incubation period, a developer reagent is added, which lyses the cells and contains a protease that cleaves the deacetylated substrate, generating a luminescent or fluorescent signal.
-
The signal is measured using a luminometer or fluorometer.
-
The reduction in signal in treated cells compared to untreated cells indicates HDAC inhibition.
Western Blot Analysis of Histone Acetylation
Objective: To qualitatively and semi-quantitatively assess the increase in histone acetylation in cells treated with an HDAC inhibitor.
Methodology:
-
Cells are treated with the HDAC inhibitor for a specified time.
-
Histones are extracted from the cell nuclei.
-
Protein concentration is determined using a suitable assay (e.g., Bradford assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total Histone H3).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified using densitometry software.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of the HDAC inhibitor on the metabolic activity and proliferation of cancer cells.
Methodology:
-
Cancer cells are seeded in a 96-well plate and incubated overnight.
-
Cells are treated with a range of concentrations of the HDAC inhibitor for a specified period (e.g., 48-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) is determined.
Conclusion
This compound, as a member of the benzamide class of HDAC inhibitors, holds potential as a modulator of epigenetic regulation. While direct comparative data for this specific molecule is lacking, the broader class of benzamide HDAC inhibitors, such as Entinostat, has demonstrated clinical relevance. Further investigation is required to elucidate the specific inhibitory profile and therapeutic potential of this compound. The experimental protocols and comparative data provided in this guide offer a framework for the evaluation of this and other novel HDAC inhibitors. Researchers are encouraged to utilize these methodologies to generate robust and comparable data to advance the field of epigenetic drug discovery.
References
- 1. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]
- 6. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of 2-hydroxy-N-(pyridin-3-yl)benzamide and Structurally Related Benzamide Compounds in Oncology Research
For Immediate Release
This guide presents a detailed comparison of 2-hydroxy-N-(pyridin-3-yl)benzamide and its analogs, with a particular focus on the well-characterized compound niclosamide. The document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of their cytotoxic activities, mechanisms of action, and the experimental protocols for their evaluation.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of this compound's close structural analog, niclosamide, and other related benzamide derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are presented to facilitate a quantitative comparison of their anti-proliferative effects. While specific IC50 values for this compound are not widely available in the public domain, the data for its close analogs provide valuable insights into the potential efficacy of this class of compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Niclosamide | Prostate (PC-3) | < 1 | [1] |
| Prostate (DU145) | < 1 | [1] | |
| Breast (MDA-MB-231) | < 1 | [1] | |
| Breast (T-47D) | < 1 | [1] | |
| Breast (MCF-7) | 1.05 | [2] | |
| Breast (MDA-MB-468) | 1.88 | [2] | |
| Colon (HCT116) | 2.2 | [3] | |
| Colon (HT29) | 7.2 ± 1.2 | [3] | |
| Lung (A549) | 3.0 ± 0.2 | [3] | |
| Cervical (HeLa) | 0.25 ± 0.07 | [3] | |
| Adrenocortical (BD140A, SW-13, NCI-H295R) | Potent activity | [4] | |
| Benzamide Analog 2D | Lung (A549) | 8.4 | [5] |
| Benzamide Analog 2C | Lung (A549) | 11.5 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these benzamide derivatives are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation reaction of a salicylic acid derivative with 3-aminopyridine. A common method involves the use of phenyl salicylate and 3-(aminomethyl)pyridine.[6] Alternative synthetic routes for N-pyridinyl benzamides may involve the reaction of a substituted benzoic acid with an aminopyridine in the presence of a coupling agent or via the corresponding acyl chloride.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, niclosamide) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 5 mg/mL in PBS). The plates are then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Targeting Key Signaling Pathways
Salicylanilide and benzamide derivatives, including niclosamide, have been shown to exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Niclosamide has been demonstrated to inhibit this pathway by inducing the degradation of the Wnt co-receptor LRP6.[1][7] This leads to the destabilization of β-catenin, preventing its translocation to the nucleus and subsequent activation of target genes involved in tumorigenesis.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by benzamide analogs.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide range of human cancers and plays a pivotal role in tumor cell proliferation, survival, and invasion. Niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway.[8] It blocks the activation and transcriptional function of STAT3, leading to the downregulation of its target genes, which include key proteins involved in cell survival and proliferation.
Caption: Inhibition of the STAT3 signaling pathway by benzamide analogs.
Experimental Workflow
The general workflow for the initial screening and evaluation of the cytotoxic potential of novel benzamide compounds is depicted below.
Caption: General experimental workflow for in vitro cytotoxicity testing.
References
- 1. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anthelmintic Drug Niclosamide Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model | PLOS One [journals.plos.org]
- 3. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. 2-hydroxy-N-(pyridin-3-ylmethyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 7. Structure–activity studies of Wnt/β-catenin inhibition in the Niclosamide chemotype: Identification of derivatives with improved drug exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-hydroxy-N-(pyridin-3-yl)benzamide Analogs as Modulators of Histone Deacetylases and Sirtuins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-hydroxy-N-(pyridin-3-yl)benzamide and its analogs, a scaffold of significant interest in medicinal chemistry. These compounds have demonstrated inhibitory activity against key epigenetic enzymes, namely histone deacetylases (HDACs) and sirtuins (SIRTs), which are implicated in a variety of diseases, including cancer and neurodegenerative disorders. This document summarizes quantitative biological data, details experimental methodologies for key assays, and visualizes relevant signaling pathways to facilitate further research and drug development efforts.
Quantitative Data Presentation: A Comparative Analysis of Inhibitory Potency
The inhibitory activity of this compound analogs and related benzamide derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various HDAC and sirtuin isoforms. The following tables summarize key findings from the literature, providing a comparative overview of the potency and selectivity of these compounds.
Table 1: SAR of 2-Substituted Benzamides as HDAC Inhibitors
A study by Liu et al. (2020) explored the impact of substituents at the 2-position of the benzamide ring on HDAC inhibition. Notably, a 2-hydroxybenzamide derivative demonstrated potent activity against class I HDACs.
| Compound ID (Reference) | 2-Substituent | R Group | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
| 20 [1] | -OH | 4-((3-(trifluoromethyl)phenyl)amino)phenyl | 50 | 40 | 30 |
| 16 [1] | -SMe | 4-((3-(trifluoromethyl)phenyl)amino)phenyl | >10000 | >10000 | 29 |
| 14 [1] | -NH2 | 4-((3-(trifluoromethyl)phenyl)amino)phenyl | 150 | 110 | 600 |
Key Findings from Table 1:
-
The 2-hydroxy substituent (compound 20 ) confers potent inhibitory activity against HDAC1, HDAC2, and HDAC3[1].
-
Replacing the 2-hydroxy group with a 2-methylthio group (compound 16 ) dramatically increases selectivity for HDAC3, with a significant loss of activity against HDAC1 and HDAC2[1].
-
A 2-amino substitution (compound 14 ) results in potent inhibition of HDAC1 and HDAC2, with weaker activity against HDAC3[1].
Table 2: SAR of Benzamide and Nicotinamide Analogs as Sirtuin Inhibitors
The this compound scaffold is structurally related to nicotinamide, a known endogenous inhibitor of sirtuins. Research into related benzamide and nicotinamide analogs has provided insights into the structural requirements for sirtuin inhibition.
| Compound Class | Key Structural Features | Target Sirtuin(s) | General SAR Observations |
| 3-(N-arylsulfamoyl)benzamides | N-methylation of the sulfonamide | SIRT2 | N-methylation can significantly increase potency and selectivity for SIRT2 over SIRT1 and SIRT3[2]. |
| 5-((3-Amidobenzyl)oxy)nicotinamides | Constrained benzyloxy linker | SIRT2 | Constrained analogs, particularly (S)-isomers, can enhance inhibitory activity against SIRT2 and improve selectivity over SIRT1 and SIRT3[3][4]. |
| 2-Anilinobenzamides | Modifications on the aniline and benzamide rings | SIRT2 | The nature and position of substituents on both aromatic rings are critical for potent and selective SIRT2 inhibition. |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of this compound analogs.
In Vitro Fluorometric HDAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
-
Principle: A fluorogenic substrate, typically a peptide containing an acetylated lysine residue, is incubated with the HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme (e.g., trypsin) to cleave the peptide, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.
-
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-L-lysine(acetyl)-AMC)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Test compounds dissolved in DMSO
-
A known HDAC inhibitor as a positive control (e.g., Trichostatin A)
-
Black 96-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the wells of a black 96-well plate, add the assay buffer, the test compound at various concentrations (or DMSO for the control), and the diluted recombinant HDAC enzyme.
-
Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and initiate signal development by adding the developer solution to each well.
-
Incubate the plate at room temperature for a short period (e.g., 15 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro Fluorometric Sirtuin Inhibition Assay
This assay is used to determine the inhibitory potential of compounds against sirtuin enzymes.
-
Principle: Similar to the HDAC assay, this method uses a fluorogenic peptide substrate containing an acetylated lysine. Upon deacetylation by the sirtuin enzyme in the presence of its cofactor NAD+, a developer enzyme cleaves the substrate, releasing a fluorescent product.
-
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2)
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic sirtuin substrate (e.g., Fluor de Lys-SIRT2)
-
NAD+ solution
-
Developer solution containing a stop solution (e.g., nicotinamide) and a protease
-
Test compounds dissolved in DMSO
-
A known sirtuin inhibitor as a positive control (e.g., Nicotinamide)
-
Black 96-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
To the wells of a black 96-well plate, add the assay buffer, NAD+ solution, and the test compound at various concentrations.
-
Add the recombinant sirtuin enzyme to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 45-60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate the plate at room temperature for a further period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition and determine the IC50 values as described for the HDAC assay.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
HDAC Inhibition in Cancer
HDAC inhibitors can induce anti-cancer effects through various mechanisms, including the reactivation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis.
Caption: HDAC inhibition by this compound analogs.
Sirtuin 2 (SIRT2) Inhibition in Neuroprotection
Inhibition of SIRT2 has been proposed as a therapeutic strategy for neurodegenerative diseases, partly through its role in regulating α-tubulin acetylation and mitigating the toxicity of protein aggregates.
Caption: Neuroprotective mechanism via SIRT2 inhibition.
General Experimental Workflow for Inhibitor Evaluation
The evaluation of novel enzyme inhibitors typically follows a standardized workflow from initial screening to cellular characterization.
Caption: Workflow for evaluating enzyme inhibitors.
References
A Comparative Guide to the Biological Activity of Salicylanilides and Other STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-hydroxy-N-(pyridin-3-yl)benzamide and other key inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While specific quantitative data for this compound is limited in publicly available research, its structural class, the salicylanilides, is well-characterized. This guide will use the prominent salicylanilide, Niclosamide, as a representative for comparison against other notable STAT3 inhibitors, Angoline and Stattic.
The aberrant activation of the STAT3 signaling pathway is a critical driver in the development and progression of numerous cancers. Consequently, the inhibition of this pathway has emerged as a promising strategy for cancer therapy. Salicylanilides, including Niclosamide, have demonstrated potent anti-cancer properties, largely attributed to their ability to modulate the STAT3 pathway.[1] This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a clear and objective comparison for researchers in the field.
Performance Comparison of STAT3 Inhibitors
The following table summarizes the key performance metrics of Niclosamide (representing the salicylanilide class), Angoline, and Stattic, focusing on their STAT3 inhibitory activity and cytotoxic effects on various cancer cell lines.
| Compound | Class | Mechanism of Action on STAT3 Pathway | IC50 (STAT3 Inhibition) | IC50 (Cytotoxicity) | Cell Line(s) | Reference(s) |
| Niclosamide | Salicylanilide | Inhibits STAT3 phosphorylation and transcriptional activity. | ~0.25 µM (reporter assay) | 0.18 - 1 µM | HeLa, Du145, A549, AML cells | [1] |
| Angoline | Natural Product (Alkaloid) | Inhibits IL-6-induced STAT3 phosphorylation. | 11.56 µM (reporter assay) | 3.14 - 4.72 µM | HepG2, MDA-MB-231, H4 | |
| Stattic | Small Molecule | Binds to the SH2 domain of STAT3, preventing dimerization. | ~5.1 µM (cell-free assay) | 1.7 - 5.5 µM | Various cancer cell lines |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key experiments used to evaluate the biological activity of STAT3 inhibitors.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, DU145)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., this compound, Niclosamide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
HEK293T cells (or other suitable cell line)
-
STAT3-responsive luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Test compound
-
STAT3 activator (e.g., Interleukin-6, IL-6)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the STAT3 reporter plasmid and the Renilla control plasmid.
-
After 24 hours, treat the cells with the test compound for a specified duration.
-
Stimulate the cells with a STAT3 activator (e.g., IL-6) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Determine the percentage of inhibition of STAT3 transcriptional activity relative to the stimulated control.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This technique is used to detect the levels of activated STAT3.
Materials:
-
Cancer cell line with constitutive STAT3 activation (e.g., DU145) or stimulated with a STAT3 activator.
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT3 Tyr705, anti-total STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the STAT3 signaling pathway and a general experimental workflow for evaluating STAT3 inhibitors.
Caption: The STAT3 signaling pathway and points of inhibition.
References
A Comparative Analysis of 2-hydroxy-N-(pyridin-3-yl)benzamide and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties and biological activities of N-pyridinyl salicylamide isomers.
This guide provides a detailed comparative analysis of 2-hydroxy-N-(pyridin-3-yl)benzamide and its positional isomers, 2-hydroxy-N-(pyridin-2-yl)benzamide and 2-hydroxy-N-(pyridin-4-yl)benzamide. Salicylanilides, the core structure of these molecules, are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[1][2][3][4] The position of the nitrogen atom in the pyridine ring is known to significantly influence the physicochemical properties and biological activity of these compounds.[5] This guide summarizes the available quantitative data, provides detailed experimental protocols for key biological assays, and visualizes relevant signaling pathways to aid in the rational design and development of novel therapeutic agents based on this scaffold.
Physicochemical Properties
The physicochemical properties of a compound, such as its molecular weight, lipophilicity (XLogP3), and topological polar surface area (TPSA), play a crucial role in its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its biological activity. A summary of the computed physicochemical properties for the three isomers is presented in Table 1.
| Property | 2-hydroxy-N-(pyridin-2-yl)benzamide | This compound | 2-hydroxy-N-(pyridin-4-yl)benzamide |
| Molecular Formula | C₁₂H₁₀N₂O₂ | C₁₂H₁₀N₂O₂ | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol | 214.22 g/mol | 214.22 g/mol |
| XLogP3 | 2.2 | 2.0 | 2.0 |
| Hydrogen Bond Donor Count | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 4 | 4 | 4 |
| Rotatable Bond Count | 2 | 2 | 2 |
| Topological Polar Surface Area | 62.2 Ų | 62.2 Ų | 62.2 Ų |
| PubChem CID | 202935[6] | 150345036[7] | 578630[8] |
Biological Activity
The therapeutic potential of salicylanilide derivatives is vast, with demonstrated activity against a range of diseases. The positioning of the nitrogen atom in the pyridinyl moiety can significantly impact the inhibitory activity and selectivity of these compounds against various biological targets.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are important targets in cancer therapy.[9][10] A study on ortho-aminoanilides, which are structurally very similar to the N-pyridinyl salicylamides, revealed that the position of the pyridine nitrogen significantly affects their HDAC inhibitory activity and selectivity.[5] The half-maximal inhibitory concentrations (IC₅₀) for the 2-, 3-, and 4-pyridinyl substituted ortho-aminoanilides against HDAC1, HDAC2, and HDAC3 are presented in Table 2.
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |
| 2-pyridinyl analog | >10,000 | >10,000 | >10,000 |
| 3-pyridinyl analog | 329.4 | 227.6 | 2,751 |
| 4-pyridinyl analog | 13.2 | 77.2 | 8,908 |
| Data from a study on ortho-aminoanilide analogs, which are structurally similar to N-pyridinyl salicylamides.[5] |
The 4-pyridinyl analog demonstrated the most potent inhibition of HDAC1 and HDAC2, with significant selectivity over HDAC3.[5] The 3-pyridinyl analog showed moderate inhibition of HDAC1 and HDAC2, while the 2-pyridinyl analog was largely inactive against these HDACs.[5] This data suggests that the 4-pyridinyl isomer of 2-hydroxy-N-pyridinylbenzamide is the most promising candidate for development as an HDAC inhibitor.
Anticancer and Antimicrobial Activities
Salicylanilides have been extensively investigated for their anticancer properties, with mechanisms of action that include the modulation of key signaling pathways such as STAT3, Wnt/β-catenin, and mTOR.[4][11][12][13] Pyridine-containing compounds are also prevalent in a wide range of biologically active molecules with demonstrated antiproliferative effects.[14][15]
Similarly, both salicylanilide and pyridine derivatives have been reported to possess significant antimicrobial activity against a variety of bacterial and fungal pathogens.[5][16][17][18][19] The structure-activity relationship studies of these compound classes suggest that the nature and position of substituents on the aromatic rings are critical for their antimicrobial potency.[1][20]
Further experimental studies are required to directly compare the anticancer and antimicrobial efficacy of the 2-, 3-, and 4-pyridinyl isomers of 2-hydroxy-N-benzamide to fully elucidate their therapeutic potential.
Signaling Pathways and Experimental Workflows
To facilitate further research and understanding of the mechanisms of action of these compounds, diagrams of key signaling pathways and experimental workflows are provided below.
Signaling pathway of HDAC inhibition.
Signaling pathway of STAT3 inhibition.
Workflow for in vitro HDAC inhibition assay.
Experimental Protocols
Detailed methodologies for the key experiments discussed in this guide are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)
-
HDAC Assay Buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing Trichostatin A and Trypsin)
-
Test compounds (2-hydroxy-N-(pyridin-yl)benzamide isomers)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well black microplate, add the following in order: HDAC Assay Buffer, test compound at various concentrations (or DMSO for control), and diluted recombinant HDAC enzyme.
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Signal Development: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at approximately 355-360 nm and emission at approximately 460 nm.[1][11]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]
In Vitro STAT3 Inhibition Assay (Western Blot)
This protocol details the procedure to assess the inhibitory effect of compounds on STAT3 phosphorylation in a suitable cancer cell line.
Materials:
-
Cancer cell line with a constitutively active STAT3 pathway (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test compounds (2-hydroxy-N-(pyridin-yl)benzamide isomers)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 (Tyr705) and anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-STAT3 and total STAT3 overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.[21]
-
Data Analysis: Quantify the band intensities for phospho-STAT3 and total STAT3. Normalize the phospho-STAT3 levels to total STAT3 to determine the extent of inhibition.[12]
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of Some Pyridinium Salts [mdpi.com]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hama-univ.edu.sy [hama-univ.edu.sy]
- 12. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. mdpi.com [mdpi.com]
- 20. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding | Pharmaguideline [pharmaguideline.com]
- 21. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the selectivity of 2-hydroxy-N-(pyridin-3-yl)benzamide for its target
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold is a versatile pharmacophore that forms the core of numerous bioactive compounds targeting a wide array of proteins implicated in various disease states. While 2-hydroxy-N-(pyridin-3-yl)benzamide itself does not have a single, well-defined primary biological target in publicly available literature, its structural analogues and other benzamide derivatives have been extensively studied as modulators of diverse protein classes. This guide provides a comparative evaluation of the selectivity of several distinct classes of benzamide-containing compounds for their respective biological targets, supported by experimental data and detailed protocols.
N-(Pyridin-3-yl)benzamide Derivatives as Kinase Inhibitors
The N-(pyridin-3-yl)benzamide core is a prominent feature in a number of potent and selective kinase inhibitors. These compounds have been investigated for their therapeutic potential in oncology due to their ability to target key enzymes in cell cycle regulation and signal transduction pathways.
Cyclin-Dependent Kinase 7 (CDK7) Inhibitors
Derivatives of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide have been identified as covalent inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription.
Table 1: Comparison of CDK7 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference Compound(s) |
| THZ1 | CDK7 | 3.2 | Also inhibits CDK12 and CDK13 | SNS-032 (CDK2/7/9 inhibitor, IC50 for CDK7 = 62 nM)[1][2] |
| YKL-5-124 | CDK7 | - | Highly selective for CDK7 over CDK12/13 | BS-181 (Non-covalent CDK7 inhibitor)[3] |
| SY-1365 | CDK7 | - | Selective CDK7 inhibitor | Samuraciclib (CT-7001) (Selective non-covalent CDK7 inhibitor)[1] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (for CDK7)
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK7.
-
Reagents and Materials:
-
Recombinant human CDK7/CycH/MAT1 complex
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a peptide containing the CDK7 phosphorylation motif)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Add 2.5 µL of 2X CDK7 enzyme solution to each well of a 384-well plate.
-
Add 0.5 µL of the test compound at various concentrations (typically a 10-point dose-response curve).
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the substrate peptide.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway: CDK7 in Cell Cycle and Transcription
Caption: CDK7's dual role in cell cycle and transcription.
c-Met Inhibitors
Pyridineamide derivatives have been developed as inhibitors of the c-Met receptor tyrosine kinase, a key driver in many cancers.
Table 2: Comparison of c-Met Inhibitors
| Compound Class | Target | IC50 (nM) | Alternative Compounds |
| Pyridineamide Derivatives | c-Met | Varies | Tivantinib (ARQ 197) , Cabozantinib [4][5] |
| Antibody-based Inhibitors | c-Met/HGF | - | Onartuzumab , Rilotumumab [6] |
Sulfonamide Methoxypyridine Derivatives as Dual PI3K/mTOR Inhibitors
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Sulfonamide methoxypyridine derivatives have emerged as potent dual inhibitors of PI3K and mTOR.
Table 3: Comparison of PI3K/mTOR Dual Inhibitors
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Alternative Dual Inhibitors |
| Compound 22c (quinoline core) | 0.22 | 23 | Dactolisib (BEZ235) , Voxtalisib (XL765) [7][8] |
| Gedatolisib (PKI-587) | 0.4 | 1.6 | Omipalisib (GSK2126458) [9] |
Signaling Pathway: PI3K/mTOR Inhibition
Caption: Dual inhibition of the PI3K/mTOR pathway.
N-pyridin-2-yl Benzamide Analogues as Glucokinase Activators
Glucokinase (GK) is a key enzyme in glucose homeostasis, and its allosteric activation is a therapeutic strategy for type 2 diabetes. N-pyridin-2-yl benzamide analogues have been identified as potent GK activators.
Table 4: Comparison of Glucokinase Activators
| Compound Class | Target | Fold Activation | Alternative Compounds |
| N-pyridin-2-yl Benzamide Analogues | Glucokinase | ~2 | Dorzagliatin , TTP399 [10][11][12] |
Experimental Protocol: In Vitro Glucokinase Activation Assay
-
Reagents and Materials:
-
Recombinant human glucokinase
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 2.5 mM DTT)
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase
-
Test compound (serially diluted in DMSO)
-
384-well plates
-
-
Procedure:
-
Add the test compound to the wells of a 384-well plate.
-
Add the glucokinase enzyme.
-
Add a mixture of glucose, ATP, NADP+, and glucose-6-phosphate dehydrogenase.
-
Incubate at room temperature, protected from light.
-
Monitor the increase in NADPH fluorescence (excitation ~340 nm, emission ~460 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH production for each concentration of the test compound.
-
Plot the fold activation (rate with compound / rate with DMSO) against the compound concentration.
-
Determine the EC50 (effective concentration for 50% of maximal activation) from the dose-response curve.
-
Benzamide-Type Derivatives as Cereblon Binders
Cereblon (CRBN) is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex and is the target of immunomodulatory drugs (IMiDs). Benzamide-type derivatives are being developed as alternative CRBN binders for use in proteolysis-targeting chimeras (PROTACs).
Table 5: Comparison of Cereblon Binders
| Compound Class | Target | IC50 (µM) | Alternative Binders |
| Benzamide-type Derivatives | Cereblon (CRBN) | 63 ± 16 (for compound 8d) | Thalidomide , Pomalidomide , Lenalidomide [13][14] |
| Phenyl Glutarimides | Cereblon (CRBN) | 0.123 - 3.15 | Phenyl Dihydrouracils [15][16] |
Experimental Workflow: Competitive Binding Assay for Cereblon
Caption: Workflow for a competitive CRBN binding assay.
N-Pyridin-3-yl- and N-Quinolin-3-yl-benzamides as TRPV1 Modulators
The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel involved in pain and inflammation. N-pyridin-3-yl- and N-quinolin-3-yl-benzamides have been identified as modulators of human TRPV1.
Table 6: Comparison of TRPV1 Modulators
| Compound Class | Target | Activity | Alternative Modulators |
| N-pyridin-3-yl-benzamides | TRPV1 | Low micromolar agonists | Capsaicin , Resiniferatoxin [17][18] |
| N-quinolin-3-yl-benzamides | TRPV1 | Low nanomolar antagonists | Capsazepine , A-425619 [17][19] |
This guide provides a snapshot of the diverse biological activities of benzamide-based compounds and highlights the importance of evaluating their selectivity. The provided data and protocols serve as a starting point for researchers interested in exploring the therapeutic potential of this versatile chemical scaffold.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 6. dovepress.com [dovepress.com]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy [mdpi.com]
- 10. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-pyridin-3-yl- and N-quinolin-3-yl-benzamides: modulators of human vanilloid receptor 1 (TRPV1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Assessing the Therapeutic Index of 2-hydroxy-N-(pyridin-3-yl)benzamide: A Comparative Guide Based on Niclosamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[1][2] A higher TI indicates a wider margin of safety for a drug.[3] For a novel compound like 2-hydroxy-N-(pyridin-3-yl)benzamide, a thorough evaluation of its TI is paramount for further development.
This guide outlines the key experimental data and protocols necessary for such an assessment, drawing comparisons with niclosamide and its derivatives.
Quantitative Data on Niclosamide and Analogs: Efficacy vs. Toxicity
The therapeutic index is fundamentally determined by comparing the effective dose (or concentration) with the toxic dose (or concentration). For in vitro studies, this is often expressed as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (IC50 or EC50). A higher CC50/IC50 ratio is desirable.[4]
The following table summarizes the reported in vitro efficacy and cytotoxicity of niclosamide and several of its analogs against various cell lines and viruses. This data provides a benchmark for the kind of quantitative comparison needed for this compound.
| Compound | Target/Cell Line | Efficacy (IC50/EC50) (µM) | Cytotoxicity (CC50) (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Niclosamide | Ovarian Cancer Cells (A2780cp20) | 0.41 - 1.86 | Not Reported | Not Reported | [5] |
| SARS-CoV-2 (VeroE6) | 0.564 | 1.05 | 1.86 | [6] | |
| SARS-CoV-2 (H1437) | 0.261 | 0.438 | 1.67 | [6] | |
| Prostate Cancer (PC-3, DU145) | < 1.0 | Not Reported | Not Reported | [7] | |
| Breast Cancer (MDA-MB-231, T-47D) | < 1.0 | Not Reported | Not Reported | [7] | |
| SARS-CoV-2 (Vero-E6) | 4.63 | 2.0 | 0.43 | [8] | |
| Analog 11 | Ovarian Cancer Cells | 0.41 - 1.86 | Not Reported | Not Reported | [5] |
| Analog 32 | Ovarian Cancer Cells | 0.41 - 1.86 | Not Reported | Not Reported | [5] |
| Analog (Compound 21) | SARS-CoV-2 (Vero-E6) | 1.00 | 4.73 | 4.73 | [8] |
| Bromo Analog (Compound 6) | SARS-CoV-2 | 0.101 | Not Reported | Not Reported | [9] |
| Analog (Compound 34) | SARS-CoV-2 | 0.256 | Not Reported | Not Reported | [9] |
| Analog (Compound 41) | SARS-CoV-2 | 0.128 | Not Reported | Not Reported | [9] |
Experimental Protocols
A comprehensive assessment of the therapeutic index requires a combination of in vitro and in vivo studies.
In Vitro Efficacy and Cytotoxicity Assays
1. Determination of 50% Effective Concentration (IC50/EC50):
-
Objective: To determine the concentration of the compound required to inhibit a specific biological process by 50%.
-
Methodology (Example: Anti-cancer activity):
-
Cell Lines: Select relevant cancer cell lines (e.g., ovarian, prostate, breast cancer cell lines mentioned in the table).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[10]
-
2. Determination of 50% Cytotoxic Concentration (CC50):
-
Objective: To determine the concentration of the compound that causes a 50% reduction in the viability of host cells.[4]
-
Methodology:
-
Cell Lines: Use a panel of relevant normal (non-cancerous) human cell lines to assess general cytotoxicity. For antiviral studies, the same host cells used for the efficacy assay are used (e.g., VeroE6 cells).[11]
-
Assay Procedure: The procedure is similar to the IC50 determination, where cells are treated with a range of compound concentrations.
-
Viability Measurement: Cell viability is measured using assays like the MTT, neutral red uptake, or lactate dehydrogenase (LDH) release assay.[12][13]
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and performing a non-linear regression analysis.[11]
-
In Vivo Efficacy and Toxicity Studies
1. In Vivo Efficacy Assessment (Xenograft Models):
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are treated with the test compound (e.g., via oral gavage or intraperitoneal injection) at various doses. A control group receives the vehicle.
-
Efficacy Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. The dose that causes a 50% reduction in tumor growth (ED50) can be determined.
-
2. In Vivo Toxicity Assessment (Acute and Repeated Dose Toxicity):
-
Objective: To determine the toxic effects of the compound in animals and establish a safe dose range.
-
Methodology:
-
Animal Model: Typically, two rodent species (e.g., rats and mice) are used.
-
Acute Toxicity (LD50 determination): A single, high dose of the compound is administered to groups of animals. The dose that is lethal to 50% of the animals (LD50) is determined.[2]
-
Repeated Dose Toxicity: Animals are administered the compound daily for a specific period (e.g., 28 or 90 days) at different dose levels.
-
Toxicity Endpoints: Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathology of major organs are evaluated to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Toxic Dose 50 (TD50) - the dose that causes toxic effects in 50% of the animals.[1]
-
Visualizations
Signaling Pathways and Experimental Workflows
Niclosamide and its analogs have been shown to modulate several key signaling pathways implicated in cancer.[5][14] Understanding these pathways is crucial for elucidating the mechanism of action of novel analogs like this compound.
Caption: Wnt/β-catenin signaling pathway and points of inhibition by niclosamide analogs.
Caption: Experimental workflow for determining the therapeutic index of a novel compound.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 2. Therapeutic index - Wikipedia [en.wikipedia.org]
- 3. buzzrx.com [buzzrx.com]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of niclosamide and analogs as small molecule inhibitors of Zika virus and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
A Comparative Analysis of 2-hydroxy-N-(pyridin-3-yl)benzamide and the Reference Compound Niclosamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the small molecule 2-hydroxy-N-(pyridin-3-yl)benzamide and the well-characterized reference compound, Niclosamide. Due to the limited publicly available experimental data on this compound, this comparison leverages the known biological activities of its chemical class, salicylanilides, for which Niclosamide is a prominent member. The information presented for this compound should be considered a predicted activity profile that warrants experimental verification.
Niclosamide is an FDA-approved anthelmintic drug that has been extensively repurposed in research for its potent anticancer, antiviral, and antibacterial properties. Its mechanisms of action are multifaceted, primarily attributed to its ability to uncouple mitochondrial oxidative phosphorylation and modulate multiple key cellular signaling pathways. As a structural analog, this compound is predicted to share some of these biological activities.
Comparative Biological Activity Profile
The following tables summarize the known quantitative data for Niclosamide and the predicted activities for this compound. It is crucial to note that the activity of this compound is inferred from its structural class and requires experimental validation.
Table 1: Comparison of General Biological Activities and Physicochemical Properties
| Parameter | This compound | Niclosamide (Reference Compound) |
| Chemical Class | Salicylanilide | Chlorinated Salicylanilide |
| Molecular Formula | C₁₂H₁₀N₂O₂ | C₁₃H₈Cl₂N₂O₄ |
| Molecular Weight | 214.22 g/mol | 327.12 g/mol |
| Primary Mechanism | Predicted Mitochondrial Uncoupler | Mitochondrial Uncoupler[1][2][3] |
| Key Signaling Pathways | Predicted to modulate Wnt, mTOR, STAT3, NF-κB | Modulates Wnt, mTOR, STAT3, NF-κB[2][4] |
Table 2: Comparative Efficacy in Key Signaling Pathways
| Signaling Pathway | This compound (Predicted IC₅₀) | Niclosamide (Reported IC₅₀) | Cell Line/Assay Conditions |
| Wnt/β-catenin Signaling | Activity Predicted | ~0.5 µM[5] | TOPFlash reporter assay in HEK293 cells stimulated with Wnt3A. |
| STAT3 Signaling | Activity Predicted | 0.25 ± 0.07 µM[6] | STAT3-dependent luciferase reporter assay. |
| mTORC1 Signaling | Activity Predicted | Potent Inhibition (Specific IC₅₀ not consistently reported) | Inhibition of downstream targets like S6K1 and 4E-BP1. |
| NF-κB Signaling | Activity Predicted | Inhibition of TNFα-induced NF-κB activation. | Luciferase reporter assays.[7] |
Table 3: Comparative Cytotoxicity in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (Predicted IC₅₀) | Niclosamide (Reported IC₅₀) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Activity Predicted | < 1 µM[8][9] |
| DU145 | Prostate Cancer | Activity Predicted | < 1 µM[8][9] |
| A549 | Lung Adenocarcinoma | Activity Predicted | IC₅₀ of 3.368 µM at 24h and 0.99 µM at 48h.[10] |
| HepG2 | Hepatocellular Carcinoma | Activity Predicted | 31.91 µM (48h) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods used to characterize Niclosamide and would be suitable for the experimental validation of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compounds on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Wnt/β-catenin Signaling Reporter Assay (TOPFlash Assay)
This assay measures the activity of the canonical Wnt signaling pathway.
-
Cell Transfection: Co-transfect HEK293T cells with the TOPFlash (TCF/LEF reporter) and a Renilla luciferase control plasmid.
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Compound and Ligand Treatment: Treat the cells with the test compounds in the presence or absence of a Wnt ligand (e.g., Wnt3a-conditioned medium).
-
Luciferase Assay: After 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of Wnt3a-induced reporter activity is used to determine the IC₅₀ value.[5]
STAT3 Reporter Gene Assay
This assay quantifies the transcriptional activity of STAT3.
-
Cell Transfection: Transfect cells (e.g., DU145 prostate cancer cells) with a STAT3-responsive luciferase reporter plasmid and a constitutively expressed control reporter (e.g., Renilla).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds.
-
Luciferase Activity Measurement: After a 24-hour incubation, measure the luciferase activity in the cell lysates.
-
Data Analysis: The relative luciferase activity is calculated by normalizing the STAT3-driven firefly luciferase signal to the control reporter signal. The IC₅₀ value is determined from the dose-response curve.[6]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its comparative experimental evaluation.
Caption: Experimental workflow for comparing the biological activity of the two compounds.
Caption: Overview of signaling pathways inhibited by salicylanilides like Niclosamide.
Caption: Mechanism of mitochondrial uncoupling by salicylanilides.
References
- 1. Design, synthesis, and multivariate quantitative structure-activity relationship of salicylanilides--potent inhibitors of type III secretion in Yersinia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylanilides and Their Anticancer Properties [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Synthesis and initial structure--activity relationships of modified salicylihalamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-hydroxy-N-(5-iodo-2-pyridinyl)-3-methylbenzamide | C13H11IN2O2 | CID 65098699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of salicylanilide derivatives as potential epidermal growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of 2-hydroxy-N-(pyridin-2-yl)benzamide and Piroxicam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the novel compound 2-hydroxy-N-(pyridin-2-yl)benzamide against the well-established non-steroidal anti-inflammatory drug (NSAID), piroxicam. This analysis is based on available in vitro data and established experimental protocols to offer a comprehensive overview for research and development purposes.
Introduction
Piroxicam is a potent, non-selective cyclooxygenase (COX) inhibitor, widely used in the management of inflammatory conditions.[1][2][3][4][5] Its therapeutic action is primarily attributed to the blockade of both COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2][3][4][5] 2-hydroxy-N-(pyridin-2-yl)benzamide is a salicylamide analog that has been investigated for its potential anti-inflammatory effects. This guide delves into a direct comparison of these two compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Data Presentation: In Vitro Anti-Inflammatory Activity
An in vitro study comparing the anti-inflammatory activity of 2-hydroxy-N-(pyridin-2-yl)benzamide and piroxicam using the protein denaturation inhibition method yielded the following results. This assay is a recognized method for evaluating the anti-inflammatory potential of a compound.
| Compound | IC50 (mM)[6][7] |
| 2-hydroxy-N-(pyridin-2-yl)benzamide | 0.121-0.145 |
| Piroxicam (Standard) | 0.0073 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that, in this specific in vitro assay, piroxicam demonstrates significantly higher potency in inhibiting protein denaturation compared to 2-hydroxy-N-(pyridin-2-yl)benzamide, as evidenced by its substantially lower IC50 value.[6][7]
Experimental Protocols
In Vitro Anti-Inflammatory Activity: Inhibition of Protein Denaturation
This method assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.
Methodology:
-
Preparation of Test Solutions: A solution of the test compound (2-hydroxy-N-(pyridin-2-yl)benzamide) and the standard drug (piroxicam) are prepared at various concentrations.
-
Reaction Mixture: The reaction mixture consists of the test/standard drug solution and a protein source, typically bovine serum albumin (BSA).
-
Induction of Denaturation: Denaturation is induced by heating the reaction mixture at a specific temperature (e.g., 72°C) for a set period.
-
Measurement: The turbidity of the resulting solution is measured spectrophotometrically. The degree of protein denaturation is proportional to the turbidity.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage inhibition against the concentration of the test/standard compound.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
While direct comparative in vivo data for 2-hydroxy-N-(pyridin-2-yl)benzamide is not available, the following is a standard and widely accepted protocol used for evaluating the anti-inflammatory effects of compounds like piroxicam.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Grouping: Animals are divided into several groups: a control group (vehicle), a standard group (e.g., piroxicam), and test groups (different doses of the compound under investigation).
-
Drug Administration: The test compound, standard drug, or vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) post-drug administration, a sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution, is made into the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at various time intervals (e.g., 1, 2, 3, 4, and 24 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [ (Mean Paw Volume of Control - Mean Paw Volume of Test) / Mean Paw Volume of Control ] x 100
Mandatory Visualizations
Signaling Pathway: Cyclooxygenase (COX) Pathway
Caption: Mechanism of action of Piroxicam and 2-hydroxy-N-(pyridin-2-yl)benzamide via COX inhibition.
Experimental Workflow: Carrageenan-Induced Paw Edema
References
- 1. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jppipa.unram.ac.id [jppipa.unram.ac.id]
- 5. mdpi.com [mdpi.com]
- 6. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiinflammatory activity of metabolites of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 2-hydroxy-N-(pyridin-3-yl)benzamide
For immediate implementation, this guide provides essential safety and logistical procedures for the proper disposal of 2-hydroxy-N-(pyridin-3-yl)benzamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals.
In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the handling of similar chemical structures is warranted. The disposal procedures for a related compound, 2-chloro-N-(pyridin-3-yl)acetamide, recommend treating the substance as hazardous waste. This approach should be adopted to ensure maximum safety.
Immediate Safety Considerations
Before commencing any disposal procedures, it is critical to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Quantitative Data Summary
For context and as a conservative guide, the following table summarizes key hazard information for the related compound benzamide. This data underscores the importance of careful handling and disposal.
| Parameter | Value | Reference |
| UN Number | Not available | |
| UN Proper Shipping Name | Not available | |
| Transport Hazard Class | Not available | |
| GHS Hazard Statements | H302: Harmful if swallowed. H341: Suspected of causing genetic defects. | [1] |
| GHS Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
Step-by-Step Disposal Protocol
A systematic and cautious approach is paramount for the safe disposal of this compound.
-
Waste Identification and Segregation: All waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and personal protective equipment, must be treated as hazardous waste. This waste stream should not be mixed with other laboratory waste. Keep the waste in its original container if possible, or in a clearly labeled, chemically compatible, and securely sealed waste container.[2]
-
Spill Management: In the event of a spill, cordon off the affected area. For solid spills, carefully sweep up the material to avoid dust generation and place it in a designated hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect the contaminated absorbent into the hazardous waste container. The spill area should then be decontaminated with a suitable solvent, and all cleaning materials must also be disposed of as hazardous waste.[2]
-
Container Management: Empty containers that previously held this compound should be treated as hazardous waste. Do not rinse the containers and discard the rinsate into the sanitary sewer. Securely seal the empty, unrinsed container and dispose of it along with other hazardous waste from this compound.[2]
-
Final Disposal: All waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal company. It is crucial to provide the disposal contractor with a comprehensive and accurate description of the waste. The standard and recommended method for final disposal of such organic chemical waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[2][3]
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the logical relationships in the disposal process.
Figure 1: Disposal Workflow
This diagram outlines the key stages from waste generation and spill response to final disposal.
References
Personal protective equipment for handling 2-hydroxy-N-(pyridin-3-yl)benzamide
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from related compounds, 2-hydroxy-N-(pyridin-3-yl)benzamide should be considered harmful if swallowed and may cause skin, eye, and respiratory irritation. There is also a potential for it to be a suspected mutagen. Therefore, a comprehensive personal protective equipment strategy is mandatory to prevent personal contact.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a splash hazard. | To protect against eye irritation from dust particles or splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and potential irritation.[1] |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator for dusts should be used. | To avoid inhalation of potentially irritating or harmful dust particles.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
-
Preparation and Engineering Controls:
-
All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Gather all necessary materials and equipment before commencing work to avoid leaving the designated area.
-
-
Weighing and Solution Preparation:
-
If weighing the solid, do so within the fume hood or a ventilated balance enclosure to control dust.
-
When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.
-
-
General Handling:
-
Spill Cleanup:
-
Minor Spills (Solid): Gently sweep or scoop the material to avoid generating dust. Place the spilled material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with soap and water.[3]
-
Major Spills: Evacuate the area and alert emergency services. Only personnel with appropriate training and PPE should perform the cleanup. Prevent the spill from entering drains or waterways.[3]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedures
| Waste Type | Disposal Method |
| Unused Compound | Dispose of as hazardous chemical waste in a designated, labeled, and sealed container.[1] |
| Contaminated Materials | Any materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be collected and disposed of as hazardous waste.[1] |
| Empty Containers | Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and treated as hazardous chemical waste. Once decontaminated, the container can be disposed of according to local regulations.[1] |
Experimental Protocols
While a specific synthesis protocol for this compound was not found, a method for a similar compound, 2-hydroxy-N-(pyridin-2-yl)benzamide, has been described. This involves the amidation reaction of salicylic acid with an aminopyridine.
Synthesis of 2-hydroxy-N-(pyridin-2-yl)benzamide (Illustrative Protocol) [5]
-
Salicylic acid (2 mmol), 2-aminopyridine (2.2 mmol), dicyclohexylcarbodiimide (DCC) (2.2 mmol), and 4-dimethylaminopyridine (DMAP) (0.2 mmol) are each dissolved in 5 mL of pyridine in separate containers.
-
The solutions are then mixed.
-
The mixture is refluxed at 55°C with constant stirring.
-
The reaction progress is monitored hourly using thin-layer chromatography (TLC) with a mobile phase of hexane-ethyl acetate (2:3).
-
After the reaction is complete, the mixture is filtered to remove the dicyclohexylurea precipitate.
-
The filtrate is acidified with 2% HCl to a pH of 5.5-6.0.
-
The product is then extracted with ethyl acetate.
This protocol is provided for informational purposes only and should be adapted and optimized by qualified personnel for the synthesis of this compound, with all appropriate safety precautions in place.
Visual Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

